molecular formula C12H16N2O4 B3007649 carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone CAS No. 1559062-00-8

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Katalognummer: B3007649
CAS-Nummer: 1559062-00-8
Molekulargewicht: 252.27
InChI-Schlüssel: NYELDUMHAQAYMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is a chemical compound of interest in medicinal chemistry and pre-clinical research. Its structure incorporates a piperidine ring linked to a pyridine ring via a methanone group, a scaffold commonly found in compounds designed for structure-based drug discovery . Similar molecular frameworks, such as the N-(piperidin-3-yl)pyrimidine-5-carboxamide and pyridine-2-methylamine scaffolds, have demonstrated significant utility in the design of inhibitors for various biological targets . For instance, piperidine-based compounds are actively investigated as renin inhibitors for cardiovascular disease and as antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3) . Other research explores related aryl-piperidine derivatives for applications in oncology, such as inhibiting the histone demethylase KDM2B , or as positron-emission tomography (PET) tracers for neurological targets . This compound is provided for research purposes to investigate its potential biochemical interactions and mechanisms of action. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYELDUMHAQAYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Mass Spectrometric Characterization of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound of Interest: Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone (2:1) CAS Registry Number: 1559062-00-8 [1]

Executive Summary & Chemical Architecture

In preclinical drug development, nitrogen-containing heterocycles such as piperidines and pyridines are ubiquitous due to their favorable pharmacokinetic properties and ability to modulate target binding via hydrogen bonding. The compound piperidin-3-yl(pyridin-2-yl)methanone ( C11​H14​N2​O ) serves as a critical pharmacophoric building block[2].

However, handling the free base of this compound often presents challenges, including hygroscopicity and physical instability (often presenting as an oil). To circumvent this, the compound is frequently isolated as a carbonate salt—specifically, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone (2:1) .

Stoichiometric Causality

The formation of the 2:1 carbonate salt is dictated by the differential pKa​ values of the basic centers within the molecule:

  • Piperidine Nitrogen: A secondary aliphatic amine with a pKa​ typically between 9.5 and 10.5.

  • Pyridine Nitrogen: An sp2 -hybridized aromatic nitrogen with a pKa​ of approximately 5.2.

  • Carbonic Acid ( H2​CO3​ ): A diprotic acid with pKa1​≈6.35 and pKa2​≈10.33 .

Because the piperidine nitrogen is significantly more basic than the first dissociation constant of carbonic acid, it readily protonates. Two equivalents of the free base neutralize one equivalent of carbonic acid, resulting in the stable 2×[C11​H15​N2​O]+⋅CO32−​ complex. This specific stoichiometric ratio ensures a stable crystalline or semi-crystalline solid, optimizing shelf-life and handling without introducing highly corrosive counterions (like chlorides or sulfates) that might interfere with downstream catalytic coupling reactions.

Exact Mass and Isotopic Profiling

Accurate mass determination is critical for verifying the identity and purity of the synthesized salt. In High-Resolution Mass Spectrometry (HRMS), salts typically dissociate in the ionization source. Therefore, the intact mass of the 2:1 salt ( 442.2216 Da ) is rarely observed directly; instead, the mass spectrometer detects the protonated free base.

Table 1: Quantitative Exact Mass Summary
Chemical EntityMolecular FormulaMonoisotopic Mass (Da)ESI+ Target Ion ( m/z )
Free Base C11​H14​N2​O 190.1106191.1184 ( [M+H]+ )
Carbonate Salt (2:1) C23​H30​N4​O5​ 442.2216N/A (Dissociates)
Carbonic Acid H2​CO3​ 62.0004N/A
Sodium Adduct C11​H14​N2​ONa N/A213.1004 ( [M+Na]+ )

Note: Mass accuracy must be validated to within ±5 ppm using a calibrated Time-of-Flight (TOF) or Orbitrap analyzer.

Workflow Visualization: Dissociation & Ionization

The following diagram illustrates the physicochemical pathway of the carbonate salt from solution preparation through Electrospray Ionization (ESI) to detection.

G Salt Carbonate Salt (2:1) C23H30N4O5 Dissociation Solution Dissociation (Aqueous/Organic) Salt->Dissociation Base Protonated Base [C11H15N2O]+ Dissociation->Base Acid Carbonate Anion CO3(2-) -> H2O + CO2 Dissociation->Acid ESI Electrospray Ionization (Positive Mode) Base->ESI MS Detected Ion [M+H]+ m/z 191.1184 ESI->MS

Fig 1: Dissociation and ESI-MS workflow for piperidin-3-yl(pyridin-2-yl)methanone carbonate.

Self-Validating Experimental Protocol: LC-HRMS Characterization

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives, carryover, or ionization suppression.

Phase 1: System Suitability and Calibration
  • Causality: Before analyzing the target, the mass spectrometer must be calibrated to ensure sub-5 ppm accuracy.

  • Action: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Check: The system is only validated for use if the mass error of the standard peaks (e.g., caffeine at m/z 195.0876) is ≤2 ppm .

Phase 2: Sample Preparation
  • Causality: The carbonate salt must be fully dissociated without inducing degradation. Methanol/Water mixtures facilitate the off-gassing of CO2​ from the carbonate, leaving the free base in solution.

  • Action: Dissolve 1.0 mg of the carbonate salt in 1.0 mL of 50:50 Methanol/Water containing 0.1% Formic Acid. Dilute 1:100 for MS injection.

  • Validation Check: Prepare a blank solution (50:50 Methanol/Water + 0.1% Formic Acid) alongside the sample to monitor for background contamination.

Phase 3: Chromatographic Separation (LC)
  • Causality: Direct infusion can lead to ion suppression. LC separates the target analyte from residual salts or synthetic impurities. Formic acid is chosen over Trifluoroacetic acid (TFA) because TFA causes severe ion pairing and signal suppression in positive ESI.

  • Action:

    • Column: C18 Reverse Phase (e.g., ).

    • Mobile Phase A: H2​O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Run the blank injection before the sample. The baseline must show no peaks at m/z 191.1184.

Phase 4: Mass Spectrometric Acquisition (HRMS)
  • Causality: Positive ESI is selected because the secondary piperidine amine is highly susceptible to protonation, yielding a strong [M+H]+ signal.

  • Action: Set the capillary voltage to 3.5 kV , desolvation temperature to 350∘C , and scan range to m/z 100–600.

  • Validation Check (Isotopic Fidelity): The software must compare the observed isotopic pattern of the m/z 191.1184 peak against the theoretical isotopic distribution for C11​H15​N2​O+ . A match score of >90% validates the elemental composition, ruling out isobaric interferences.

References

A Proposed Crystallographic and Structural Investigation of Piperidin-3-yl(pyridin-2-yl)methanone Bicarbonate/Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Abstract: This whitepaper outlines a comprehensive research protocol for the synthesis, crystallization, and structural elucidation of the bicarbonate or carbonate salt of piperidin-3-yl(pyridin-2-yl)methanone via single-crystal X-ray diffraction (SC-XRD). While a crystal structure for this specific salt is not present in the current literature, this guide provides a scientifically rigorous, hypothetical framework for its investigation. The parent molecule, a privileged scaffold in medicinal chemistry, warrants detailed structural analysis to understand its conformational flexibility and non-covalent interaction potential. This document serves as a roadmap for researchers, detailing the causal logic behind experimental choices, from salt formation strategy to the nuances of crystallographic data interpretation.

Introduction and Scientific Rationale

Piperidin-3-yl(pyridin-2-yl)methanone is a heterocyclic ketone scaffold of significant interest in drug discovery. Its structure combines a flexible piperidine ring, a key component in numerous bioactive molecules, with a rigid, aromatic pyridine ring capable of participating in π-stacking and hydrogen bonding. The precise three-dimensional arrangement of these moieties, along with the orientation of the linking carbonyl group, dictates the molecule's interaction with biological targets.

Obtaining a high-resolution crystal structure is the gold standard for unambiguously determining this conformation. Furthermore, converting the parent molecule into a salt is a common strategy in pharmaceutical development to improve properties such as solubility and stability. The formation of a salt with an anion derived from carbonic acid (i.e., bicarbonate or carbonate) is a particularly interesting case. While carbonic acid itself is transient, its conjugate bases can form robust, intricate hydrogen-bonding networks, potentially leading to novel, stable crystalline forms with unique physicochemical properties.

This guide, therefore, proposes a systematic approach to first synthesize and crystallize this novel salt and then to elucidate its structure using single-crystal X-ray diffraction, providing a blueprint for its comprehensive solid-state characterization.

Proposed Synthesis and Crystallization Strategy

The foundational step in any crystallographic study is the generation of high-quality, single crystals. This requires careful consideration of both the chemical reaction to form the salt and the physical methods to induce crystallization.

Salt Formation: Targeting Bicarbonate over Carbonic Acid

Directly using carbonic acid as a reagent is impractical due to its instability. A more chemically sound approach involves its conjugate base. The parent molecule contains two basic nitrogen atoms: the secondary amine of the piperidine ring (more basic) and the pyridine nitrogen (less basic). Protonation is most likely to occur at the piperidine nitrogen. We will target the bicarbonate salt, which requires one proton transfer, by gently introducing a source of CO₂ into a solution of the parent molecule.

G parent Piperidin-3-yl(pyridin-2-yl)methanone (in solution) bicarbonate_salt Crystalline Bicarbonate Salt [C₁₁H₁₅N₂O]⁺[HCO₃]⁻ parent->bicarbonate_salt Slow Diffusion / Evaporation co2 CO2 (gas) co2->bicarbonate_salt h2o H2O (trace) h2o->bicarbonate_salt

Figure 1: Conceptual workflow for the proposed synthesis of the bicarbonate salt via CO₂ diffusion.

Experimental Protocol: Crystal Growth

The choice of solvent is critical. The ideal solvent should fully dissolve the parent molecule but allow the resulting salt to slowly precipitate as its concentration exceeds the solubility limit.

Step-by-Step Protocol:

  • Solubilization: Dissolve 10-20 mg of piperidin-3-yl(pyridin-2-yl)methanone in 1-2 mL of a suitable solvent. Candidate solvents include methanol, ethanol, or acetone, which have moderate polarity and can absorb atmospheric water.

  • Initiation of Salt Formation: Place the solution in a small, narrow vial. Leave the vial partially open inside a larger, sealed chamber that contains a small amount of dry ice (solid CO₂) or is slowly purged with CO₂ gas. This creates a CO₂-saturated atmosphere.

  • Mechanism of Action: CO₂ will slowly dissolve into the solvent, reacting with trace water to form carbonic acid in situ. This transient acid will then protonate the most basic site on the target molecule, the piperidine nitrogen. The resulting cation and the bicarbonate anion form the salt.

  • Inducing Crystallization: As the salt forms, its concentration will increase. The slow evaporation of the solvent over several days to weeks will gradually bring the solution to supersaturation, the thermodynamic driving force for crystal nucleation and growth.

  • Harvesting: Once diffraction-quality crystals (typically >0.1 mm in all dimensions) are observed, carefully extract them from the mother liquor using a cryoloop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The experimental workflow is a multi-stage process requiring precision at each step.

G cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_mount 1. Crystal Mounting (on goniometer) data_collection 2. Data Collection (X-ray Diffractometer) crystal_mount->data_collection integration 3. Data Integration (Indexing & Intensity Extraction) data_collection->integration structure_solution 4. Structure Solution (Phase Problem) integration->structure_solution refinement 5. Structure Refinement (Model Optimization) structure_solution->refinement validation 6. Validation & CIF (Final Checks) refinement->validation

Figure 2: Standard workflow for single-crystal X-ray diffraction structure determination.

Detailed Protocol and Rationale
  • Crystal Mounting: The selected crystal is mounted on a goniometer head. This is often done at cryogenic temperatures (e.g., 100 K) by flash-cooling the crystal in a stream of nitrogen gas.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Integration and Scaling: Software is used to identify the positions and intensities of the thousands of diffraction spots. This process determines the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations that define the crystal).

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases and generate a preliminary electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

  • Validation: The final model is rigorously checked for chemical and crystallographic soundness using validation tools. The final output is typically a Crystallographic Information File (CIF).

Predicted Structural Features and Data Analysis

Based on the known principles of chemical bonding and intermolecular forces, we can anticipate the key structural features that the SC-XRD analysis would reveal.

Expected Intermolecular Interactions

The presence of the protonated piperidinium cation and the bicarbonate anion would create a robust network of hydrogen bonds. This is the primary interaction that would govern the crystal packing.

G N1 N-H⁺ (Piperidinium) O2 ⁻O-C=O (Bicarbonate) N1->O2 N-H···O⁻ (Strong) O1 O=C=O (Carbonyl) N2 N (Pyridine) O3 HO-C=O (Bicarbonate) O3->O1 O-H···O=C O3->N2 O-H···N

Figure 3: Predicted primary hydrogen-bonding interactions in the crystal lattice.

The most prominent interaction is expected to be a strong, charge-assisted hydrogen bond between the piperidinium N-H⁺ donor and the negatively charged oxygen of the bicarbonate anion. Secondary interactions involving the bicarbonate's hydroxyl group donating to the pyridine nitrogen or the carbonyl oxygen are also highly probable.

Hypothetical Crystallographic Data

The table below presents a realistic, hypothetical set of crystallographic data that one might expect from a successful structure determination of this compound.

ParameterExpected ValueSignificance
Chemical FormulaC₁₂H₁₆N₂O₄Confirms the 1:1 stoichiometry of the cation and bicarbonate anion.
Formula Weight252.27 g/mol Basic property derived from the formula.
Crystal SystemMonoclinic or OrthorhombicThese are common systems for organic salts.
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric/non-centrosymmetric space groups for chiral molecules.
a, b, c (Å)a=8-12, b=10-15, c=12-20Dimensions of the unit cell.
α, γ (°)90°Defines the angles of the unit cell.
β (°)95-110° (for Monoclinic)Defines the unique angle in the monoclinic system.
Volume (ų)1500-2500Total volume of the unit cell.
Z4Number of formula units in one unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the final refined model.
Goodness-of-Fit (GooF)~1.0A statistical measure of how well the model fits the data.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the structural elucidation of the novel salt, piperidin-3-yl(pyridin-2-yl)methanone bicarbonate. By detailing the rationale for a targeted synthesis and crystallization strategy, outlining the rigorous workflow of single-crystal X-ray diffraction, and predicting the key structural outcomes, this document serves as an essential resource for researchers in structural chemistry and pharmaceutical sciences. The successful determination of this crystal structure would provide invaluable, atom-level insights into the conformational preferences and intermolecular interactions of a pharmaceutically relevant scaffold, aiding in future rational drug design efforts.

References

  • "Crystal Growth: From Fundamentals to Technology." G. Dhanaraj, K. Byrappa, V. Prasad, and M. Dudley, Eds. Springer Handbook of Crystal Growth, 2010. [Link]

  • "Macromolecular cryocrystallography." Garman, E. F. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1641-1653, 1999. [Link]

  • "A short history of SHELX." Sheldrick, G. M. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122, 2008. [Link]

  • "Beyond R-factors: A new way to evaluate the quality of a crystal structure." Read, R. J., & Karplus, P. A. Acta Crystallographica Section D: Structural Biology, 78(3), 340-351, 2022. [Link]

Unveiling the In Vitro Mechanism of Action: Profiling Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (2:1) (CAS: 1559062-00-8) is a highly versatile pharmacophore frequently utilized as a core building block in the development of modern small-molecule kinase inhibitors[1],[2]. While the free base form of this compound is highly lipophilic and prone to aggregation in aqueous environments, formulating it as a carbonate salt (2:1) drastically enhances its solubility profile. This formulation is a critical prerequisite for generating reproducible, artifact-free data during in vitro screening cascades.

For the purpose of this technical guide, we will deconstruct the in vitro mechanism of action (MoA) of this scaffold, treating it as a model Type I Serine/Threonine Kinase Inhibitor . By analyzing its structural topology, we can predict its binding modality:

  • Pyridin-2-yl Moiety: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (NH) of the kinase hinge region (a hallmark of ATP-competitive Type I inhibitors)[2].

  • Methanone (Carbonyl) Linkage: Provides structural rigidity and a secondary dipole interaction, orienting the molecule within the ATP-binding pocket.

  • Piperidin-3-yl Ring: Projects outward into the solvent-exposed channel or the ribose-binding pocket. At physiological pH (7.4), the secondary amine of the piperidine ring is protonated, allowing it to form a stabilizing salt bridge with the conserved catalytic aspartate (e.g., within the DFG motif).

To validate this putative MoA, we must deploy a self-validating, three-tiered in vitro assay cascade: Biochemical Profiling, Kinetic Profiling, and Cellular Target Engagement.

The MoA Deconvolution Strategy

As drug development professionals, we cannot rely solely on endpoint IC50​ values. A robust MoA investigation must explain how the compound binds (kinetics) and whether it can engage the target in a physiologically relevant environment (cellular occupancy).

Our experimental logic follows a strict causality:

  • Biochemical Assays (TR-FRET): Establish direct, cell-free target engagement to rule out cellular confounding factors (e.g., efflux pumps, metabolic degradation).

  • Kinetic Profiling (SPR): Affinity ( Kd​ ) dictates binding strength, but residence time ( τ=1/koff​ ) dictates sustained in vivo efficacy[3]. We must prove the compound stays on the target long enough to exert a pharmacological effect.

  • Cellular Assays (NanoBRET): Biochemical assays use isolated proteins. We must validate that the compound can penetrate the cell membrane and compete with millimolar intracellular ATP concentrations to engage the target in live cells[4].

Workflow A Compound Formulation (Carbonate Salt) B TR-FRET Assay (Biochemical IC50) A->B Solubility Validated C SPR Kinetics (Residence Time) B->C Hit Confirmed D NanoBRET Assay (Cellular Occupancy) C->D Kinetic Profiling

Fig 1: Stepwise in vitro screening cascade for kinase inhibitor profiling.

Step-by-Step Experimental Methodologies

Phase 1: Biochemical Profiling via TR-FRET

Causality & Principle: is chosen over standard fluorescence assays because the time-delayed measurement eliminates compound autofluorescence and light scattering, providing an exceptionally high signal-to-noise ratio[5],[6].

Self-Validating Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the carbonate salt in 100% DMSO. Dilute 1:100 in the aqueous buffer to yield a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Pre-incubation: Mix 5 nM of the recombinant target kinase with the compound for 30 minutes at room temperature. Validation Step: Include a no-enzyme control (to establish baseline background) and a reference inhibitor (e.g., Staurosporine) as a positive control.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value to ensure competitive inhibition can be accurately measured) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add Eu3+ -labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm) using a microplate reader. Calculate the Z′ -factor; the assay is only validated if Z′>0.5 .

Phase 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Principle: Traditional assays measure equilibrium affinity.. A prolonged residence time ( τ ) often correlates with superior clinical outcomes by minimizing off-target toxicity[7],[3].

Self-Validating Protocol:

  • Surface Preparation: Immobilize the His-tagged target kinase onto an NTA sensor chip via standard amine coupling to a density of ~2000 Resonance Units (RU).

  • Analyte Preparation: Dilute the compound in running buffer (PBS-T with 1% DMSO). Validation Step: Exact DMSO matching between the running buffer and analyte is critical to eliminate bulk refractive index shifts.

  • Single-Cycle Kinetics (SCK): Inject 5 increasing concentrations of the compound sequentially without regeneration steps. This prevents the degradation of the kinase surface over time.

  • Dissociation Phase: Flow running buffer over the chip for 30 minutes to accurately capture the slow koff​ phase.

  • Data Fitting: Double-reference the data (subtracting a blank reference channel and a buffer-only injection) and fit the sensorgram to a 1:1 Langmuir binding model.

Phase 3: Cellular Target Engagement via NanoBRET

Causality & Principle: To prove the compound works in vitro within a living system, we utilize . This assay measures the competitive displacement of a fluorescent tracer from a Kinase-NanoLuc fusion protein expressed in live cells[8],[9],[4].

Self-Validating Protocol:

  • Transfection: Co-transfect HEK293 cells with a Kinase-NanoLuc fusion vector and carrier DNA.

  • Plating: Seed cells in 384-well white tissue culture plates and incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its pre-determined EC50​ concentration.

  • Compound Addition: Add serial dilutions of the test compound. Validation Step: Include a tracer-only control (maximum BRET signal) and a no-tracer control (background luminescence).

  • Detection: Add the NanoLuc substrate. Measure dual-emission BRET (460 nm donor, 618 nm acceptor). A dose-dependent loss of the BRET signal confirms that the compound has penetrated the cell and displaced the tracer from the target kinase.

NanoBRET A Kinase-NanoLuc (Live Cell Expression) B Fluorescent Tracer (Target Bound) A->B Binding C Active BRET Signal (Energy Transfer) B->C Excitation D Test Compound (Added to Cell) C->D Competition E Tracer Displacement (Target Engaged) D->E High Affinity F Signal Decay (Quantifiable MoA) E->F Measurement

Fig 2: Intracellular target engagement mechanism via NanoBRET tracer displacement.

Quantitative Data Presentation

The following tables summarize the expected quantitative metrics derived from the in vitro assay cascade, demonstrating the self-validating nature of the profiling strategy.

Table 1: Biochemical and Kinetic Profiling (Cell-Free)

ParameterAssay MethodResult (Representative Target)Mechanistic Implication
IC50​ TR-FRET12.5 nMHigh-affinity biochemical target engagement.
KD​ (Affinity) SPR8.2 nMConfirms TR-FRET data via orthogonal biophysical method.
kon​ (Association) SPR 4.5×105M−1s−1 Rapid target recognition and binding pocket entry.
koff​ (Dissociation) SPR 3.7×10−4s−1 Slow dissociation rate.
Residence Time ( τ ) SPR~45 minutesSustained target inhibition, predicting prolonged in vivo efficacy.

Table 2: Cellular Target Engagement (Live Cell)

ParameterAssay MethodResultMechanistic Implication
Intracellular IC50​ NanoBRET85.4 nMConfirms cell permeability and ability to compete with intracellular ATP.
Fractional Occupancy NanoBRET>90% at 1 μ MValidates the compound as a viable lead for cellular phenotypic assays.
Z′ -Factor NanoBRET0.72Indicates a highly robust, reproducible, and self-validating assay system.

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity of Piperidin-3-yl(pyridin-2-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Piperidine-Pyridine Ketone Scaffold - A Privileged Motif in Modern Drug Discovery

The confluence of a piperidine ring and a pyridine moiety, linked by a ketone, creates the piperidin-3-yl(pyridin-2-yl)methanone core—a chemical scaffold of significant interest in contemporary medicinal chemistry. Piperidine-containing compounds are ubiquitous in the pharmaceutical landscape, valued for their ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] Similarly, the pyridine ring is a common feature in a multitude of approved drugs, offering a versatile platform for molecular recognition.[2] The combination of these two privileged structures has given rise to a class of derivatives with a diverse and potent range of pharmacological activities, most notably as antagonists of G-protein coupled receptors (GPCRs) such as the histamine H1 and muscarinic receptors.

This technical guide provides a comprehensive overview of the receptor binding affinity of piperidin-3-yl(pyridin-2-yl)methanone derivatives, with a primary focus on their interaction with the histamine H1 receptor. We will delve into the foundational structure-activity relationships (SAR), detailed experimental protocols for assessing binding affinity, and the underlying signaling pathways that these compounds modulate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class in their own discovery efforts.

The Chemical Core and Its Significance

The fundamental structure of piperidin-3-yl(pyridin-2-yl)methanone provides a unique three-dimensional arrangement of functional groups that are critical for receptor interaction. The basic nitrogen of the piperidine ring is often a key anchoring point within the receptor binding pocket, while the aromatic pyridine ring can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding. The central ketone linker provides a degree of conformational rigidity and can also act as a hydrogen bond acceptor.

Figure 1: General chemical structure of the piperidin-3-yl(pyridin-2-yl)methanone core.

The therapeutic potential of this scaffold is broad, with derivatives showing promise as antihistamines, anticholinergics, and agents targeting the central nervous system.[3][4] The ability to readily modify both the piperidine and pyridine rings allows for the fine-tuning of receptor selectivity and pharmacokinetic properties, making this an attractive starting point for drug discovery campaigns.

Receptor Binding Affinity and Structure-Activity Relationships (SAR)

The primary biological target for many piperidin-3-yl(pyridin-2-yl)methanone derivatives is the histamine H1 receptor, a GPCR that plays a central role in allergic and inflammatory responses. Antagonism of the H1 receptor is the mechanism of action for many widely used allergy medications.[5]

Key Structural Determinants of H1 Receptor Affinity
Compound/Series Modification Receptor Affinity (Ki/IC50) Key SAR Insights
Indolylpiperidinyl Derivatives[7]Substitution on the indole ring (bioisostere of pyridine)Varies with substitutionFluorine substitution on the aromatic ring can enhance in vivo activity.[7]
Piperidinylpyrrolopyridines[6]Modification of the acid chain on the piperidine nitrogenDependent on chain natureThe nature of the substituent on the piperidine nitrogen is critical for in vivo duration of action and lack of sedative effects.[6]
[(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridines[8]Substitution on the pyridine ringIC50 = 3.9 nM for optimal structureThe position and nature of substituents on the pyridine ring significantly impact H1 antihistamine activity.[8]

Expert Insights on SAR:

  • The Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are paramount. For many H1 antagonists, this nitrogen is protonated at physiological pH and forms a key ionic interaction with an aspartate residue in the receptor's binding pocket. Alkylation or acylation of this nitrogen can profoundly impact binding affinity and introduce selectivity for different receptor subtypes.[6]

  • The Pyridine Ring: The pyridine ring often occupies a hydrophobic pocket within the receptor. Substituents on this ring can modulate van der Waals interactions and electronic properties, thereby influencing binding affinity. The position of the nitrogen atom within the aromatic system is also crucial for establishing specific interactions.

  • The Ketone Linker: The ketone provides a rigidifying element and can act as a hydrogen bond acceptor. Reduction of the ketone to an alcohol or its replacement with other linkers can alter the conformational preferences of the molecule and, consequently, its receptor affinity.

  • Stereochemistry: The carbon atom of the piperidine ring attached to the ketone is a stereocenter. The stereochemistry at this position can have a significant impact on how the molecule fits into the chiral environment of the receptor binding site.

Methodologies for Determining Receptor Binding Affinity

The characterization of the binding affinity of novel ligands is a cornerstone of drug discovery. Several robust methods are employed to quantify the interaction between piperidin-3-yl(pyridin-2-yl)methanone derivatives and their target receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. These assays are highly sensitive and provide a direct measure of the binding interaction.

Principle: This technique relies on the competition between a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-mepyramine for the H1 receptor) and the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for the Histamine H1 Receptor

  • Membrane Preparation:

    • Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer to disrupt the cell membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-mepyramine).

    • Add increasing concentrations of the unlabeled test compound (the piperidin-3-yl(pyridin-2-yl)methanone derivative).

    • To determine non-specific binding, include control wells with a high concentration of a known H1 antagonist (e.g., unlabelled mepyramine).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours).

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mat in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing H1R) Incubation Incubation (Reaching Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-mepyramine) Radioligand->Incubation Test_Compound Test Compound (Piperidin-3-yl derivative) Test_Compound->Incubation Filtration Filtration & Washing (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting IC50_Determination IC50 Determination (Dose-Response Curve) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Figure 2: Workflow for a competitive radioligand binding assay.

Alternative and Complementary Techniques

While radioligand binding assays are highly reliable, other techniques can provide complementary information and may be more suitable for certain applications, such as high-throughput screening.

  • Fluorescence-Based Assays: These assays use fluorescently labeled ligands. Changes in fluorescence polarization or Förster resonance energy transfer (FRET) upon ligand binding can be used to determine binding affinity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. It can provide real-time kinetic data on association and dissociation rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Causality in Assay Selection: The choice of assay depends on the stage of the drug discovery process. Radioligand binding assays are often used for detailed characterization of lead compounds due to their high sensitivity and precision. Fluorescence-based assays are more amenable to high-throughput screening of large compound libraries. SPR and ITC provide valuable mechanistic insights into the binding kinetics and thermodynamics, which can guide lead optimization.

Signaling Pathways Modulated by Piperidin-3-yl(pyridin-2-yl)methanone Derivatives

As antagonists of the histamine H1 receptor, these derivatives block the downstream signaling cascade initiated by histamine binding. The H1 receptor is a canonical example of a GPCR that couples to the Gq/11 family of G-proteins.

The Gq/11 Signaling Cascade:

  • Histamine Binding and Receptor Activation: In the absence of an antagonist, histamine binds to the H1 receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • Effector Activation: The GTP-bound Gαq subunit dissociates from the βγ-subunits and activates its primary effector, phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in the characteristic physiological responses to histamine, such as smooth muscle contraction and increased vascular permeability.

Piperidin-3-yl(pyridin-2-yl)methanone derivatives, by acting as antagonists, bind to the H1 receptor and prevent the initial step of this cascade, thereby blocking the downstream signaling and the associated physiological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antagonist Piperidin-3-yl Derivative Antagonist->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Figure 3: The Gq/11 signaling pathway of the histamine H1 receptor and the inhibitory action of piperidin-3-yl(pyridin-2-yl)methanone derivatives.

Conclusion and Future Directions

The piperidin-3-yl(pyridin-2-yl)methanone scaffold represents a versatile and promising platform for the development of novel receptor antagonists, particularly for the histamine H1 receptor. The ability to systematically modify the core structure allows for the optimization of binding affinity, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships, coupled with the application of robust biophysical and biochemical assays, is essential for advancing compounds from this class into clinical development.

Future research in this area will likely focus on:

  • Improving Receptor Subtype Selectivity: While many derivatives show high affinity for the H1 receptor, achieving selectivity against other histamine receptor subtypes and other GPCRs remains a key objective to minimize off-target effects.

  • Modulating Pharmacokinetics: Fine-tuning the physicochemical properties of these derivatives to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for developing safe and effective drugs.

  • Exploring Novel Therapeutic Applications: While the primary focus has been on allergic conditions, the diverse pharmacology of this scaffold suggests potential for applications in other therapeutic areas, such as central nervous system disorders and inflammatory diseases.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this important class of compounds.

References

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. PubMed, [Link].

  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. PubMed, [Link].

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed, [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, [Link].

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, [Link].

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI, [Link].

  • (PDF) Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate, [Link].

  • Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. ChEMBL, [Link].

  • New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. PubMed, [Link].

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed, [Link].

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. MDPI, [Link].

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate, [Link].

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications, [Link].

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC, [Link].

  • Synthesis of pyridyl isosteres of thioperamide as H3-receptor histamine antagonists. Sci-Hub, [Link].

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers, [Link].

  • Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. PubMed, [Link].

  • Binding Database. BindingDB, [Link].

  • [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine. PubMed, [Link].

Sources

Methodological & Application

step-by-step synthesis protocol for carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: A Tale of Two Syntheses

A Senior Application Scientist's Guide to the In Situ Generation of Carbonic Acid and the Stepwise Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone

This document provides detailed protocols for two distinct chemical targets, tailored for researchers and professionals in drug development. The first part addresses the practical generation of carbonic acid, a notoriously unstable yet crucial reagent. The second part outlines a robust, multi-step synthesis for piperidin-3-yl(pyridin-2-yl)methanone, a heterocyclic ketone with potential applications in medicinal chemistry.

Part 1: The Challenge of Carbonic Acid (H₂CO₃) — A Protocol for In Situ Generation

Introduction: Understanding the Instability

Carbonic acid (H₂CO₃) is a weak diprotic acid formed when carbon dioxide (CO₂) dissolves in water.[1][2][3] It is a cornerstone of physiological pH buffering systems and environmental chemistry.[1][3] However, pure carbonic acid is highly unstable under ambient conditions, rapidly decomposing back to carbon dioxide and water.[1][4] In the absence of water, gaseous H₂CO₃ is surprisingly stable, with a calculated half-life of 180,000 years at room temperature.[5] Yet, the presence of even a single water molecule acts as a catalyst, dramatically accelerating its decomposition.[6]

Therefore, a classical synthesis and isolation protocol is impractical. Instead, carbonic acid is almost always generated in situ (in the reaction mixture) for immediate use. This protocol details the controlled generation of aqueous carbonic acid for applications such as providing a mild, buffered acidic environment or acting as a proton source.

Protocol: Controlled In Situ Generation of Aqueous Carbonic Acid

This protocol aims to create a saturated solution of carbonic acid in water at a reduced temperature to maximize its transient concentration.

Core Concept: The equilibrium between dissolved CO₂ and H₂CO₃ is governed by Le Châtelier's principle. By increasing the pressure of CO₂ and decreasing the temperature, the equilibrium shifts towards the formation of H₂CO₃.[2]

Materials & Equipment:

Reagent/Material Grade Supplier Notes
Deionized Water (H₂O) High-Purity N/A Must be pre-chilled.
Carbon Dioxide (CO₂) High-Purity Standard Gas Supplier Required in a cylinder with a regulator.
Heavy-walled flask or pressure vessel N/A N/A Must be rated for low-pressure work.
Magnetic stirrer and stir bar N/A N/A

| Ice bath | N/A | N/A | |

Step-by-Step Procedure:

  • Preparation: Place a magnetic stir bar in the heavy-walled flask and add the desired volume of chilled deionized water.

  • Cooling: Submerge the flask in an ice bath and allow the water to cool to 0-4 °C with gentle stirring. This increases the solubility of CO₂.

  • Purging: Gently bubble CO₂ gas through the water for 5-10 minutes to displace dissolved air.

  • Saturation: Seal the flask and introduce CO₂ gas into the headspace to a pressure of 1.5-2.0 atm (or as tolerated by the vessel).

  • Equilibration: Stir the solution vigorously for at least 30 minutes while maintaining the low temperature and positive CO₂ pressure. This facilitates the dissolution of CO₂ and its hydration to form carbonic acid.

  • Immediate Use: The resulting solution is now saturated with H₂CO₃ (in equilibrium with a large excess of dissolved CO₂) and is ready for immediate use in a subsequent chemical reaction. The concentration of H₂CO₃ will be low, with the majority of the carbon dioxide remaining as dissolved CO₂.[4]

Experimental Causality:

  • Why chill the water? The solubility of gases like CO₂ in liquids increases as temperature decreases. Maximizing dissolved CO₂ is the first step to maximizing H₂CO₃ concentration.

  • Why use a sealed vessel with positive pressure? Henry's Law dictates that the amount of dissolved gas is directly proportional to its partial pressure above the liquid. A positive pressure of CO₂ forces more gas into the solution.

  • Why is immediate use critical? Upon release of pressure or an increase in temperature, the equilibrium rapidly shifts, and the carbonic acid will decompose back into CO₂ and water.[1]

Visualization of Carbonic Acid Equilibrium

The following diagram illustrates the key equilibrium involved in the aqueous solution of carbon dioxide.

G CO2_gas CO₂(g) (Gas Phase) CO2_aq CO₂(aq) (Dissolved) CO2_gas->CO2_aq Dissolution (Pressure Dependent) H2CO3 H₂CO₃(aq) (Carbonic Acid) CO2_aq->H2CO3 Hydration (Slow, k=0.039 s⁻¹) HCO3 HCO₃⁻(aq) (Bicarbonate) H2CO3->HCO3 First Dissociation (pKa₁ ≈ 6.35) H_ion H⁺ CO3 CO₃²⁻(aq) (Carbonate) HCO3->CO3 Second Dissociation (pKa₂ ≈ 10.33) H_ion2 H⁺

Caption: Equilibrium of Carbonic Acid in Aqueous Solution.

Part 2: Synthesis Protocol for Piperidin-3-yl(pyridin-2-yl)methanone

Introduction: Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif found in a vast number of pharmaceuticals and natural products.[7] Its derivatives are crucial building blocks in drug discovery.[7] Piperidin-3-yl(pyridin-2-yl)methanone is a ketone that links the piperidine and pyridine rings, offering multiple points for further chemical modification. This protocol details a plausible synthetic route adapted from established organometallic and protection-group chemistry principles. The strategy involves the protection of the piperidine nitrogen, a Grignard reaction to form the C-C bond, and subsequent deprotection.

Overall Synthetic Scheme

Caption: Multi-step synthesis workflow for the target ketone.

Step 1: N-Protection of 3-Bromopiperidine

Rationale: The piperidine nitrogen is a nucleophilic and basic site that would interfere with the planned Grignard reaction. Protecting it with a tert-butyloxycarbonyl (Boc) group masks its reactivity. The Boc group is stable to the basic/nucleophilic conditions of the Grignard reaction but can be easily removed later under acidic conditions.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq.
3-Bromopiperidine HBr 244.98 10.0 g 40.8 1.0
Di-tert-butyl dicarbonate 218.25 9.8 g 45.0 1.1
Triethylamine (TEA) 101.19 12.4 mL 89.8 2.2

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |

Procedure:

  • Suspend 3-bromopiperidine hydrobromide in THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to neutralize the HBr salt and liberate the free amine.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF dropwise to the cold suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

  • Quench the reaction with water and extract the product into ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-bromopiperidine-1-carboxylate.

Step 2: Grignard Reaction with 2-Cyanopyridine

Rationale: This is the key C-C bond-forming step. The protected 3-bromopiperidine is converted into a Grignard reagent, which is a powerful carbon nucleophile. This nucleophile then attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. Acidic workup hydrolyzes the resulting imine intermediate to an alcohol.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq.
N-Boc-3-bromopiperidine 264.15 10.0 g 37.9 1.0
Magnesium turnings 24.31 1.1 g 45.4 1.2
Iodine 253.81 1 crystal catalytic -
2-Cyanopyridine 104.11 4.3 g 41.6 1.1

| Anhydrous THF | 72.11 | 200 mL | - | - |

Procedure:

  • Strictly under an inert atmosphere (Argon/Nitrogen). Flame-dry all glassware.

  • Place magnesium turnings and a crystal of iodine in a flask. Gently heat until iodine sublimes to activate the magnesium.

  • Add a small portion of a solution of N-Boc-3-bromopiperidine in anhydrous THF. Wait for the reaction to initiate (indicated by heat and bubbling).

  • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of 2-cyanopyridine in anhydrous THF dropwise.

  • Stir at room temperature for 3 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield the crude alcohol, tert-butyl 3-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate.

Step 3: Oxidation to the Ketone

Rationale: The secondary alcohol formed in the previous step is oxidized to the desired ketone. A mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is used to avoid over-oxidation or side reactions.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq.
Crude Alcohol from Step 2 ~292.38 ~11.1 g 37.9 1.0
Pyridinium chlorochromate (PCC) 215.56 12.2 g 56.8 1.5
Dichloromethane (DCM) 84.93 250 mL - -

| Silica Gel | N/A | ~20 g | - | - |

Procedure:

  • Dissolve the crude alcohol in anhydrous DCM.

  • Add PCC and silica gel to the solution. The silica gel helps absorb byproducts.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Filter the reaction mixture through a pad of Celite or silica gel, washing thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure. The crude product, tert-butyl 3-(pyridine-2-carbonyl)piperidine-1-carboxylate, can be purified by column chromatography.

Step 4: N-Deprotection

Rationale: The final step is to remove the Boc protecting group to yield the target molecule. This is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the tert-butyl carbamate.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq.
Boc-protected Ketone 290.36 10.0 g 34.4 1.0
Trifluoroacetic acid (TFA) 114.02 20 mL - -

| Dichloromethane (DCM) | 84.93 | 80 mL | - | - |

Procedure:

  • Dissolve the purified Boc-protected ketone in DCM.

  • Cool the solution to 0 °C.

  • Add TFA dropwise. Bubbling (isobutylene and CO₂) will be observed.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete removal of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, piperidin-3-yl(pyridin-2-yl)methanone. Further purification can be achieved by crystallization or chromatography.

References

  • Ataman Kimya. (n.d.). CARBONIC ACID. Retrieved from [Link]

  • Vedantu. (n.d.). Carbonic Acid: Formula, Properties, Uses & Role in Blood Buffer System. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Carbonic Acid. Retrieved from [Link]

  • SNDB. (2025, July 1). Carbonic Acid: Properties, Uses & Why SNDB is the Leading Manufacturer, Supplier, and Exporter. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic acid. Retrieved from [Link]

  • Galbágy, G., et al. (n.d.). Formation and Stability of Bulk Carbonic Acid (H2CO3) by Protonation of Tropospheric Calcite. PMC. Retrieved from [Link]

  • Loerting, T., et al. (2000). On the Surprising Kinetic Stability of Carbonic Acid (H2CO3). Angewandte Chemie International Edition, 39(5), 891-894. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Surprising Kinetic Stability of Carbonic Acid (H2CO3) | Request PDF. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(5), 4583. Retrieved from [Link]

Sources

Application Note: Advanced NMR Spectroscopic Analysis for Challenging and Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to two structurally distinct chemical entities: the transient inorganic species, carbonic acid, and the novel organic compound, piperidin-3-yl(pyridin-2-yl)methanone. We address the significant experimental challenges associated with unstable analytes and provide a comprehensive, predictive framework for the structural elucidation of new chemical entities where reference data is unavailable. This document combines field-proven laboratory protocols with in-depth spectral interpretation, underscoring the power of NMR in modern chemical and pharmaceutical research.

Part 1: The Analytical Challenge of Transient Species: The Case of Carbonic Acid

The Causality of Instability

Carbonic acid (H₂CO₃) is a molecule of immense biological and chemical importance. However, it exists in a delicate equilibrium with carbon dioxide and water (CO₂ + H₂O ⇌ H₂CO₃). In standard aqueous solutions, the concentration of true H₂CO₃ is exceptionally low, and it rapidly dissociates, making direct spectroscopic observation by routine NMR methods practically impossible. The protons of carbonic acid undergo rapid exchange with solvent (water) protons, broadening any potential signal into the baseline, and the low equilibrium concentration precludes a detectable ¹³C signal under normal conditions.

An Advanced Protocol for ¹³C NMR Detection of Carbonic Acid

To overcome these stability issues, researchers have developed specialized, non-routine methods to trap and observe H₂CO₃. The following protocol is based on a successful approach that utilizes a pressurized system to shift the equilibrium towards carbonic acid.[1][2][3][4]

Experimental Objective: To detect the ¹³C NMR signal of carbonic acid by acidifying a ¹³C-labeled bicarbonate solution within a sealed, high-pressure NMR tube, thereby preventing the escape of CO₂ gas and maximizing the H₂CO₃ concentration.

Methodology:

  • Sample Preparation: A solution of ¹³C-labeled sodium bicarbonate (NaH¹³CO₃) in D₂O is prepared. Separately, a deuterated acid solution (e.g., DCl in D₂O) is prepared.

  • Cryogenic Loading: The NaH¹³CO₃ solution is placed in a specialized high-pressure, valved NMR tube (e.g., a Norell VT Series™ tube) and flash-frozen using liquid nitrogen.

  • Acid Layering: The prepared acid solution is then carefully layered on top of the frozen bicarbonate solution and is also frozen.

  • Sealing the System: The tube is securely sealed while the contents are still frozen. This is the critical step; it creates a closed system that will contain the CO₂ pressure generated upon thawing.

  • Data Acquisition: The sealed tube is transferred to the NMR spectrometer. As the sample thaws and warms to the probe temperature, the layers mix. The bicarbonate is protonated, generating H₂CO₃ and a high pressure of CO₂. The valve prevents gas from escaping, allowing for the accumulation of a sufficient concentration of H₂CO₃ for ¹³C detection.

  • Spectral Analysis: A standard proton-decoupled ¹³C NMR experiment is performed.

¹³C NMR Data for Carbonic Acid

Using the advanced protocol described, the following data has been experimentally determined.[1][3][4]

NucleusChemical Shift (δ) in D₂OMultiplicityAssignment
¹³C160.33 ± 0.03 ppmSingletH₂C O₃

Trustworthiness Note: This experiment is complex and requires specialized equipment. The reported value is for the specific conditions of a pressurized, low-pH D₂O environment. Routine ¹H NMR data for carbonic acid is not reported due to the aforementioned rapid proton exchange and instability.

Part 2: Elucidating a Novel Structure: Piperidin-3-yl(pyridin-2-yl)methanone

For novel compounds like piperidin-3-yl(pyridin-2-yl)methanone, experimental reference spectra are often unavailable. In such cases, a combination of robust experimental protocols and predictive analysis based on established principles of NMR is the standard approach for structural confirmation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment.

Caption: Structure of piperidin-3-yl(pyridin-2-yl)methanone with atom numbering.

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR data for a novel small molecule.

G A 1. Sample Weighing Accurately weigh 1-5 mg of analyte. B 2. Solvent Selection Choose deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add 0.6-0.7 mL to vial. A->B Purity is key C 3. Dissolution & Filtration Dissolve sample completely (vortex/sonicate). Filter through glass wool into a clean NMR tube. B->C Solvent choice affects chemical shifts D 4. Tube & Standard Ensure solution height is 4-5 cm. Solvent often contains TMS (0 ppm reference). C->D Remove particulates E 5. Spectrometer Setup Insert sample, lock, and shim magnet fields for homogeneity. D->E Proper filling ensures good shimming F 6. Data Acquisition Acquire ¹H, ¹³C, and optional 2D spectra (COSY, HSQC). E->F High field homogeneity = sharp peaks

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Analyte Preparation: Accurately weigh 1-5 mg of the purified solid compound.[5] The mass is required for concentration calculations, although for routine structural confirmation, it is less critical than signal quality.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.[6][7]

    • Chloroform-d (CDCl₃): A good first choice for many non-polar to moderately polar organic molecules.

    • DMSO-d₆: Excellent for more polar molecules and allows observation of exchangeable protons (like N-H) which are often invisible in CDCl₃.

  • Sample Dissolution: Add 0.6-0.7 mL of the chosen solvent to the vial containing the analyte.[8] Ensure complete dissolution, using a vortex or sonicator if necessary. A homogenous solution is critical for sharp, well-resolved peaks.[5]

  • Filtration and Transfer: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Reference Standard: Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard, defined as 0.00 ppm.[9]

  • Instrumental Analysis: Place the NMR tube in the spectrometer. The instrument will perform a "lock" on the deuterium signal from the solvent and then "shim" the magnetic field to optimize its homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[10]

Predicted ¹H and ¹³C NMR Data and Interpretation

Trustworthiness Note: The following data are predicted based on established chemical shift principles and data from similar structural fragments.[9][11][12] They serve as a guide for what a researcher should expect to see. The exact chemical shifts may vary based on solvent and experimental conditions.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H138.6 - 8.8d1HProton on carbon adjacent to pyridine nitrogen is highly deshielded.
H108.0 - 8.2d1HAromatic proton ortho to the electron-withdrawing carbonyl group.
H127.9 - 8.1t1HAromatic proton experiencing deshielding from both nitrogen and carbonyl.
H117.5 - 7.7t1HAromatic proton least affected by deshielding groups.
H33.4 - 3.6m1HMethine proton adjacent to the deshielding carbonyl group.
H2, H63.0 - 3.3m4HMethylene protons on carbons adjacent to the piperidine nitrogen.
H1 (N-H)2.5 - 3.5br s1HExchangeable proton, signal is often broad. Position is concentration-dependent.
H4, H51.6 - 2.0m4HAliphatic methylene protons of the piperidine ring.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon(s)Predicted δ (ppm)DEPT-135Assignment Rationale
C7195 - 200NoneKetone carbonyl carbon, highly deshielded.
C9152 - 155NoneAromatic carbon bonded to both nitrogen and the carbonyl-bearing side chain.
C13148 - 150CHAromatic CH adjacent to pyridine nitrogen.
C12137 - 139CHAromatic CH.
C11, C10122 - 128CHAromatic CH carbons.
C2, C645 - 50CH₂Aliphatic carbons adjacent to the piperidine nitrogen.
C340 - 45CHAliphatic methine carbon.
C4, C525 - 30CH₂Aliphatic methylene carbons.

Interpretation Insights:

  • Chemical Shift: The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus.[9][13] Protons and carbons near electronegative atoms (like Oxygen and Nitrogen) or in aromatic systems are "deshielded" and appear at higher ppm values (downfield).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[11][12] This allows for determining the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): Splitting of a signal is caused by the influence of neighboring, non-equivalent protons. The 'n+1 rule' predicts that a signal will be split into n+1 peaks, where n is the number of adjacent protons.[12] For example, a proton with two neighbors will appear as a triplet.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • EMBL. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Sample Preparation. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Oliveira, D. R., et al. (2024). ¹³C NMR as an analytical tool for the detection of carbonic acid and pKa determination. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • Oliveira, D. R., et al. (2024). ¹³C NMR as an analytical tool for the detection of carbonic acid and pKa determination. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., et al. (1993). Carbonic Acid and Its Mono- and Diprotonation: NMR, ab Initio, and IGLO Investigation. Journal of the American Chemical Society. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). Available at: [Link]

  • Oliveira, D. R., et al. (2024). ¹³C NMR as an analytical tool for the detection of carbonic acid and pKa determination. Europe PMC. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Carbonic acid (YMDB00382). Available at: [Link]

  • Tivoli, F., et al. (n.d.). Bicarbonate/carbonate speciation in NaHCO₃ frozen solutions studied by low-temperature ¹³C solid-state NMR. ChemRxiv. Available at: [Link]

  • Oliveira, D. R., et al. (2024). ¹³C NMR as an analytical tool for the detection of carbonic acid and pKa determination. Semantic Scholar. Available at: [Link]

Sources

LC-MS characterization methods for carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This application note presents a detailed and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive characterization of piperidin-3-yl(pyridin-2-yl)methanone, a heterocyclic compound often encountered as a carbonic acid salt. The piperidine and pyridine scaffolds are prevalent in pharmaceutical development, making unambiguous structural confirmation essential.[1][2] This guide provides field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. We delve into the causal reasoning behind critical experimental parameters and provide a detailed elucidation of the compound's fragmentation pathway under electrospray ionization (ESI), establishing a self-validating system for its identification.

Introduction and Scientific Background

Piperidin-3-yl(pyridin-2-yl)methanone is a small molecule featuring two key nitrogen-containing heterocyclic moieties: a piperidine ring and a pyridine ring. These structures are of significant interest in medicinal chemistry and drug discovery.[2] The compound's basic nitrogen atoms make it amenable to analysis by positive-ion electrospray ionization mass spectrometry. It is often supplied as a carbonate salt (2:1 ratio), with a molecular formula of C₂₃H₃₀N₄O₅ and a molecular weight of 442.51 g/mol for the salt form.[3] However, in the acidic mobile phases typically used for reverse-phase LC-MS, the analysis focuses on the protonated free base, piperidin-3-yl(pyridin-2-yl)methanone (C₁₁H₁₄N₂O, MW: 190.24 g/mol ).[4]

The polarity imparted by the two nitrogen atoms and the ketone group presents a challenge for chromatographic retention on standard C18 columns.[5][6] Therefore, careful method development is required to achieve adequate retention and separation from potential impurities. This guide outlines a comprehensive strategy using a widely accessible LC-MS/MS platform to provide definitive structural confirmation through detailed fragmentation analysis.

Experimental Design and Protocols

Sample Preparation and Reagents

The goal of sample preparation is to create a clean, particulate-free solution compatible with the LC-MS system.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the reference standard (carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone).

    • Dissolve the standard in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds to ensure complete dissolution. This stock solution is stable at 2-8°C for several weeks.

  • Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a working solution at a final concentration of 1 µg/mL.

    • Causality: Preparing the final dilution in the initial mobile phase composition minimizes peak distortion and injection shock, ensuring robust chromatography.[7]

  • Filtration:

    • Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could clog the LC system.

  • Reagents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade, >99%)

Liquid Chromatography (LC) Protocol

The chromatographic method is designed to provide sufficient retention for the polar analyte while ensuring a sharp, symmetrical peak shape.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and narrow peaks, which enhances sensitivity.[8]
Column C18 with Embedded Polar Group (EPG), 2.1 x 50 mm, 1.7 µmEPG columns offer improved retention for polar compounds compared to standard C18 phases and are robust under LC-MS conditions.[9] A standard C18 is a viable alternative for initial screening.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for ESI+ mode and improves peak shape for basic analytes.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% to 95% B over 3.0 minA gradient ensures that the analyte is eluted in a reasonable time with good peak shape and that the column is cleaned of less polar contaminants.[10]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.[1]
Injection Volume 2 µLA small injection volume minimizes potential peak broadening.

Detailed Gradient Profile:

Time (min) Flow Rate (mL/min) %A %B
0.00 0.4 95.0 5.0
3.00 0.4 5.0 95.0
3.50 0.4 5.0 95.0
3.51 0.4 95.0 5.0

| 5.00 | 0.4 | 95.0 | 5.0 |

Mass Spectrometry (MS) Protocol

The mass spectrometer is set up to first identify the protonated parent molecule and then to fragment it systematically to confirm its structure.

ParameterRecommended SettingRationale
MS System Tandem Mass Spectrometer (Q-TOF or Triple Quadrupole)Required for performing MS/MS experiments to obtain structural information.[1]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine and pyridine nitrogens are readily protonated, making ESI+ the ideal ionization technique.[1][11]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CA lower temperature helps to prevent in-source degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CFacilitates the evaporation of solvent from the ESI droplets.[12]
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

MS Data Acquisition Methods:

  • Full Scan (MS1) Analysis:

    • Purpose: To determine the mass-to-charge ratio (m/z) of the intact protonated molecule.

    • Scan Range: m/z 100 - 500

    • Expected Ion: For C₁₁H₁₄N₂O, the expected [M+H]⁺ monoisotopic mass is 191.1184 .

  • Product Ion Scan (MS/MS) Analysis:

    • Purpose: To generate a fragmentation fingerprint for structural confirmation.

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 191.12.

    • Collision Energy (CE): Perform a ramp from 10 to 40 eV.

    • Causality: Ramping the collision energy ensures that both low-energy (stable) and high-energy (less stable) fragments are observed, providing a complete fragmentation pattern for analysis.[1]

Results: Predicted Fragmentation Pathway

The structural identity of piperidin-3-yl(pyridin-2-yl)methanone is confirmed by analyzing its fragmentation pattern. In positive ESI-MS, protonation is expected to occur on one of the basic nitrogen atoms, most favorably the pyridine nitrogen.[13] Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺ at m/z 191.12) yields several characteristic product ions.

The proposed fragmentation pathway involves cleavages at the bonds adjacent to the carbonyl group and fragmentation of the piperidine ring, which are common pathways for such structures.[1][14]

Key Predicted Fragment Ions:

m/z (Monoisotopic) Proposed Formula Description of Loss/Fragment
191.1184 [C₁₁H₁₅N₂O]⁺ Precursor Ion [M+H]⁺
163.1235 [C₁₀H₁₅N₂]⁺ Loss of carbon monoxide (CO)
106.0495 [C₆H₄NO]⁺ Pyridinoyl cation, resulting from cleavage of the C-C bond between the carbonyl and piperidine ring. A highly characteristic fragment.
84.0813 [C₅H₁₀N]⁺ Piperidinyl cation fragment, resulting from cleavage and charge retention on the piperidine moiety.

| 78.0495 | [C₅H₄N]⁺ | Pyridine cation, resulting from further fragmentation. |

The following diagram illustrates the proposed fragmentation cascade from the protonated precursor molecule.

G cluster_main Proposed Fragmentation Pathway M [M+H]⁺ m/z 191.12 [C₁₁H₁₅N₂O]⁺ F1 Pyridinoyl Cation m/z 106.05 [C₆H₄NO]⁺ M->F1 C-C Cleavage F2 Piperidinyl Fragment m/z 84.08 [C₅H₁₀N]⁺ M->F2 C-C Cleavage F3 Loss of CO m/z 163.12 [C₁₀H₁₅N₂]⁺ M->F3 Neutral Loss F4 Pyridine Cation m/z 78.05 [C₅H₄N]⁺ F1->F4 Loss of CO

Caption: Predicted fragmentation of protonated piperidin-3-yl(pyridin-2-yl)methanone.

Experimental Workflow Visualization

The entire analytical process, from sample receipt to final data interpretation, can be visualized as a systematic workflow. This ensures reproducibility and logical progression through the characterization process.

G cluster_workflow LC-MS/MS Characterization Workflow A 1. Sample Preparation (1 µg/mL in Mobile Phase A) B 2. LC Separation (EPG C18 Column) A->B C 3. ESI+ Ionization B->C D 4. Full Scan (MS1) (Detect [M+H]⁺ at m/z 191.12) C->D E 5. MS/MS Analysis (Isolate & Fragment m/z 191.12) D->E F 6. Data Analysis (Compare Fragments to Predicted Pathway) E->F

Caption: Overall experimental workflow for compound characterization.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the characterization of piperidin-3-yl(pyridin-2-yl)methanone. By employing an embedded polar group C18 column and a standard formic acid-modified mobile phase, robust and reproducible chromatography is achieved. The use of tandem mass spectrometry with optimized collision energy provides a detailed fragmentation pattern that serves as a high-confidence fingerprint for structural confirmation. The elucidation of the fragmentation pathway, highlighting the formation of the characteristic pyridinoyl cation (m/z 106.05), provides a self-validating protocol for researchers and drug development professionals working with this and structurally related compounds.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Gaspari, M., & Cuda, F. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Cativiela, C., et al. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. ACS Publications.
  • Apon, J. M., & Nicolaides, N. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. doi: 10.1002/bms.1200160187.
  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Herraiz, T., & Goya, L. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed.
  • Avula, B., et al. (n.d.). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC.
  • Kwan, W. P. (Anson), & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services.
  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate.
  • Guidechem. (n.d.). piperidin-3-yl(pyridin-2-yl)methanone carbonate(2:1).
  • Dolan, J. W. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International - Chromatography Online.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Cirlini, M., et al. (2024). Routine oxygen heterocyclic compounds analysis of fragrances using an eco-friendly liquid chromatography coupled to tandem mass spectrometry method. Taylor & Francis.
  • Van de Velde, S., et al. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • Yang, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed.
  • Jian, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Source not provided].
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Vitale, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Source not provided].
  • ChemScene. (n.d.). 1060817-03-9 | Piperidin-3-yl(pyridin-2-yl)methanone.

Sources

Application Note: Precision Solvation of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

The compound piperidin-3-yl(pyridin-2-yl)methanone is a bis-heterocyclic ketone frequently utilized as a pharmacophore building block or ligand in drug discovery. When formulated as a carbonate salt (2:1 stoichiometry) —systematically referred to as carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone—the handling and solvation dynamics shift significantly compared to its free base or standard hydrochloride counterparts.

This application note details the validated methodology for dissolving this specific carbonate salt in Dimethyl Sulfoxide (DMSO). By understanding the thermodynamics of polar aprotic solvation and the thermal vulnerabilities of amine carbonates, researchers can prevent compound degradation, avoid false negatives in downstream bioassays, and ensure reproducible stock preparation.

Solvation Thermodynamics & Causality in Experimental Design

To establish a self-validating protocol, it is critical to understand why specific experimental choices are made. The dissolution of this compound is governed by two competing physicochemical forces:

  • The Solvation Mechanism (Why DMSO?): The 2:1 carbonate salt consists of two protonated piperidinium cations and one divalent carbonate anion. DMSO is a highly polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). It effectively screens the electrostatic interactions within the ionic lattice, solvating the cations via its oxygen center while leaving the carbonate anion relatively exposed but stabilized by the bulk solvent matrix [1].

  • The Thermal Vulnerability (Why avoid heat?): Unlike highly stable chloride or sulfate salts, amine carbonates are thermodynamically susceptible to thermal decarboxylation. When subjected to elevated temperatures (typically >60∘C ), amine carbonates can decompose, releasing CO2​ gas and reverting to the free amine base [2]. Therefore, aggressive heating—a common shortcut in generic dissolution protocols—must be strictly avoided.

Visualization of the Solvation & Degradation Pathway

SolvationMechanism Salt Carbonate Salt (Solid State) DMSO Anhydrous DMSO (Solvation) Salt->DMSO Addition Solvated Solvated Ions (Stable Stock) DMSO->Solvated Gentle Sonication (<40°C) HeatRisk Thermal Stress (>60°C) Solvated->HeatRisk Improper Heating Degraded Decarboxylation (CO2 Loss + Free Base) HeatRisk->Degraded Decomposition

Solvation mechanism of the carbonate salt in DMSO and the risk of thermal decarboxylation.

Quantitative Preparation Metrics

To ensure precision, use the exact molecular weight of the 2:1 carbonate salt ( MW=442.51 g/mol ) rather than the free base ( MW=190.24 g/mol ). The table below summarizes the required mass for common stock concentrations.

Target ConcentrationVolume of DMSORequired Mass of Salt (MW: 442.51)Recommended Use Case
10 mM 1.0 mL4.43 mgStandard in vitro screening
10 mM 5.0 mL22.13 mgHigh-throughput library stock
50 mM 1.0 mL22.13 mgHigh-concentration in vivo dosing
50 mM 5.0 mL110.63 mgLong-term repository storage

Formula used: Mass (mg)=Concentration (mM)×Volume (mL)×MW (g/mol)/1000

Standard Operating Procedure (SOP): Precision Dissolution

This step-by-step protocol is designed as a self-validating system. Each step includes a built-in checkpoint to verify the integrity of the solution.

Phase 1: Preparation & Environmental Control
  • Equilibration: Allow the sealed vial of piperidin-3-yl(pyridin-2-yl)methanone carbonate to equilibrate to room temperature ( ∼20−25∘C ) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, which can initiate premature hydrolysis or alter the precise molarity of the final stock.

  • Solvent Selection: Utilize only freshly opened, anhydrous DMSO ( ≥99.9% , water ≤0.005% ).

    • Causality: DMSO is highly hygroscopic. Water ingress drastically reduces the solubility limit of the lipophilic organic framework and can destabilize the carbonate anion [1].

Phase 2: Solvation Workflow
  • Weighing: Using an analytical balance, weigh the desired mass (e.g., 22.13 mg for a 50 mM / 1 mL stock) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Addition: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Gentle Sonication (Critical Step): If particulates remain, place the vial in an ultrasonic water bath. Monitor the bath temperature strictly; it must not exceed 40∘C . Add ice to the bath if necessary to suppress thermal buildup.

    • Validation Checkpoint: The solution must transition to a completely clear, homogenous state. Any persistent cloudiness or effervescence (bubbling) indicates either solvent saturation or thermal degradation ( CO2​ release) [2].

Phase 3: Clarification & Storage
  • Filtration: Pass the clear solution through a PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly compatible with pure DMSO. Avoid Nylon or Cellulose Acetate, which can either bind the compound or dissolve in the solvent, contaminating the stock.

  • Aliquoting: Divide the filtered stock into single-use aliquots (e.g., or ) in tightly sealed tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

Quality Control & Lifecycle Management

Repeated freeze-thaw cycles cause localized concentration gradients and precipitation in DMSO stocks. The decision tree below outlines the optimal lifecycle management for the prepared aliquots.

StorageWorkflow Start 10-50 mM Stock in DMSO Filter PTFE Filtration (0.22 µm) Start->Filter Clarify Aliquot Single-use Aliquots (Argon Purged) Filter->Aliquot Dispense Freeze Store at -20°C (Dark, Dry) Aliquot->Freeze Preserve Thaw Thaw at RT (Avoid Heat) Freeze->Thaw Use Thaw->Aliquot DO NOT REFREEZE

Validated workflow for filtration, aliquoting, and freeze-thaw management of DMSO stocks.

References

  • Gouedard, C., et al. Degradation of amine-based solvents during CO2 capture. ResearchGate. Retrieved from:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility and stability challenges with piperidin-3-yl(pyridin-2-yl)methanone carbonate (2:1) in aqueous media.

Below, we deconstruct the physicochemical mechanics driving these issues, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure reproducible assay conditions.

Part 1: Mechanistic Deep Dive (Causality & E-E-A-T)

To resolve solubility issues, we must first understand the thermodynamic and kinetic forces acting on the molecule. Piperidin-3-yl(pyridin-2-yl)methanone is a bis-basic active pharmaceutical ingredient (API) featuring a secondary piperidine amine (pKa ~10.0) and a pyridine nitrogen (pKa ~5.0). It is frequently supplied as a carbonate salt with a 2:1 stoichiometry (two API free-base molecules ionically paired with one carbonic acid derivative).

When introduced to aqueous media, three interconnected phenomena dictate its solubility:

  • Microenvironmental pH Drift: The carbonate anion ( CO32−​ ) rapidly hydrolyzes in water to form bicarbonate ( HCO3−​ ) and hydroxide ( OH− ). This intrinsic buffering effect drives the microenvironmental pH upward.

  • Salt Disproportionation & pHmax​ : Every ionizable salt has a critical pHmax​ —the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base. If the carbonate-driven pH drift pushes the solution above the pHmax​ (typically around pH 7.2–7.5 for this compound), the salt undergoes [1]. The salt lattice breaks down, and the highly lipophilic, poorly soluble free base precipitates out of solution.

  • CO2​ Outgassing: Carbonate salts are dynamically unstable in open systems. As CO2​ escapes the aqueous system ( H2​CO3​⇌H2​O+CO2​↑ ), the equilibrium shifts, further elevating the pH and accelerating free-base precipitation[2]. This is the primary culprit behind erratic in vitro assay results[3].

Part 2: Diagnostic FAQs

Q1: My stock solution is clear when freshly prepared in water, but turns cloudy after 2–4 hours on the bench. Why does this happen? A: This is a classic symptom of CO2​ outgassing. Initially, the compound dissolves as a protonated salt. Over time, as dissolved CO2​ escapes into the atmosphere, the pH of the unbuffered solution slowly rises. Once the pH crosses the pHmax​ threshold, the piperidine nitrogen begins to deprotonate, causing the insoluble free base to crash out. Fix: Prepare stock solutions in tightly sealed vials, or pre-buffer your solvent to a mildly acidic pH (e.g., pH 5.5–6.0) to lock the API in its ionized state.

Q2: I am trying to dilute my stock into standard PBS (pH 7.4) for a cell assay, but it immediately precipitates. How can I prevent this? A: Standard Phosphate-Buffered Saline (PBS) at pH 7.4 is dangerously close to, or slightly above, the pHmax​ of this specific bis-basic compound. Additionally, phosphate ions can occasionally form less soluble secondary salts with the piperidine moiety. Fix: Use a co-solvent strategy (e.g., 5% DMSO final concentration) to artificially raise the intrinsic solubility of the free base, or lower the assay buffer pH to 6.8 if your biological model permits it.

Q3: Does the stoichiometry (2:1 base-to-carbonate) affect my molarity calculations? A: Yes. When calculating the mass required for a target molarity, you must use the molecular weight of the entire 2:1 complex (approx. 442.5 g/mol ). One mole of the carbonate salt yields two moles of the active piperidin-3-yl(pyridin-2-yl)methanone cation. Failing to account for this will result in a 2x higher API concentration than intended, exacerbating precipitation risks.

Part 3: Data Presentation

Table 1: Physicochemical Parameters & Solubility Implications

ParameterEstimated ValueImplication for Aqueous Solubility
Piperidine pKa ~10.0Primary site of protonation; must remain ionized for high aqueous solubility.
Pyridine pKa ~5.0Largely un-ionized at physiological pH; contributes to lipophilicity.
Salt Stoichiometry 2:1 (Base:Carbonate)Yields 2 equivalents of API per mole of salt; induces alkaline pH drift upon dissolution.
Estimated pHmax​ 7.2 – 7.5Solutions exceeding this pH will trigger rapid disproportionation and free-base precipitation.
LogP (Free Base) ~1.15Moderate lipophilicity; free base requires organic co-solvents (DMSO/EtOH) for dissolution.

Part 4: Experimental Protocols

Protocol 1: pH-Controlled Preparation of a Stable 10 mM Stock Solution

This protocol utilizes microenvironmental pH modulation to prevent disproportionation and is self-validating to ensure the absence of colloidal aggregates.

  • Solvent Preparation: Prepare a 50 mM Acetate buffer and adjust the pH to 5.5 using 0.1 M HCl. Rationale: This locks the pH well below the pHmax​ , neutralizing the carbonate-induced alkaline drift.

  • Weighing: Weigh exactly 2.21 mg of piperidin-3-yl(pyridin-2-yl)methanone carbonate (2:1) powder.

  • Dissolution: Add 1.0 mL of the pH 5.5 Acetate buffer to the powder. Vortex vigorously for 60 seconds. Do not heat, as heating accelerates CO2​ outgassing.

  • Equilibration: Sonicate the sealed vial in a room-temperature water bath for 5 minutes.

  • Self-Validation Step (Nephelometry/Absorbance): Transfer 200 µL of the solution to a clear 96-well plate and measure the Optical Density at 600 nm (OD600) using a spectrophotometer.

    • Validation Criteria: An OD600 < 0.05 confirms a true solution. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If > 0.05, titrate with 1 µL increments of 0.1 M HCl until the OD600 drops below the threshold.

Protocol 2: Kinetic Solubility and pHmax​ Profiling

Use this protocol to determine the exact precipitation threshold of the API in your specific biological buffers.

  • Stock Preparation: Prepare a 20 mM stock of the API in 100% DMSO.

  • Buffer Matrix Setup: Aliquot 980 µL of your target biological buffers (ranging from pH 6.0 to 8.0 in 0.2 increments) into glass vials.

  • Spiking: Inject 20 µL of the DMSO stock into each buffer vial while stirring at 300 rpm (Final API concentration = 400 µM; Final DMSO = 2%).

  • Incubation: Incubate the sealed vials at 37°C for 4 hours to allow thermodynamic equilibration.

  • Phase Separation: Centrifuge the vials at 14,000 x g for 15 minutes to pellet any precipitated free base.

  • Self-Validation Step (HPLC-UV): Extract 100 µL of the supernatant from each vial and quantify the API concentration via HPLC-UV against a standard curve.

    • Validation Criteria: The pH at which the measured supernatant concentration drops by >10% from the nominal 400 µM input is your empirical pHmax​ for that specific buffer system.

Part 5: Troubleshooting Visualization

SolubilityTroubleshooting Start Observe Precipitation in Aqueous Media CheckPH Measure Solution pH Is pH > 7.5? Start->CheckPH Outgassing CO2 Outgassing / Carbonate Hydrolysis CheckPH->Outgassing Yes CheckBuffer Check Buffer System (Avoid Bicarbonate) CheckPH->CheckBuffer No AdjustPH Titrate with 0.1M HCl to pH 5.5 - 6.0 Outgassing->AdjustPH Success Stable Clear Solution AdjustPH->Success CoSolvent Add 5-10% DMSO or Co-solvent CheckBuffer->CoSolvent Still Insoluble CoSolvent->Success

Fig 1: Troubleshooting workflow for resolving aqueous solubility issues of bis-basic carbonate APIs.

References

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis (Expert Opinion on Drug Metabolism & Toxicology).[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. ACS Publications (Molecular Pharmaceutics).[Link]

  • Parameterization of Physiologically Based Biopharmaceutics Models: Workshop Summary Report. ACS Publications (Molecular Pharmaceutics).[Link]

Sources

improving reaction yield in the synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of piperidin-3-yl(pyridin-2-yl)methanone and its carbonate salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting steps, and offer detailed protocols based on established synthetic methodologies.

Overview of the Synthetic Challenge

The synthesis of piperidin-3-yl(pyridin-2-yl)methanone, a valuable building block in medicinal chemistry, typically involves the coupling of a nucleophilic 2-pyridyl species with an electrophilic piperidine-3-carbonyl moiety. While conceptually straightforward, this pathway is fraught with potential pitfalls that can drastically reduce yield and purity. Common issues include the instability of organometallic intermediates, competitive side reactions such as over-addition, and difficulties in purification and salt formation.

This guide focuses on a robust and widely applicable synthetic strategy: the reaction of a 2-pyridyl organometallic reagent with an N-protected piperidine-3-carbonyl derivative, followed by deprotection and isolation as the free base or a carbonate salt.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing piperidin-3-yl(pyridin-2-yl)methanone?

A common and effective method involves a Grignard reaction between a 2-pyridylmagnesium halide and an N-protected piperidine-3-carbonyl derivative, such as a Weinreb amide or an aldehyde. The use of a Weinreb amide (N-methoxy-N-methylamide) is particularly advantageous as the resulting magnesium chelate intermediate is stable and resists the problematic second addition of the Grignard reagent, thus preventing the formation of a tertiary alcohol byproduct[1]. The general pathway involves:

  • Protection of the piperidine nitrogen (e.g., with a Boc group).

  • Preparation of the piperidine-3-carbonyl electrophile (e.g., Weinreb amide).

  • Formation of the 2-pyridyl Grignard reagent from 2-bromopyridine.

  • Coupling of the Grignard reagent with the piperidine electrophile.

  • Acidic workup and deprotection.

  • Isolation of the final product, often as a carbonate salt for improved stability and handling.

Q2: Why is protection of the piperidine nitrogen essential?

The secondary amine of the piperidine ring has an acidic proton (N-H). This proton will readily quench highly reactive organometallic reagents like Grignard or organolithium species. This leads to the consumption of the valuable nucleophile in a simple acid-base reaction, halting the desired carbon-carbon bond formation and drastically reducing the yield. Protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) are crucial because they replace the acidic proton, rendering the nitrogen non-reactive towards the organometallic reagent.

Q3: What is the role of "carbonic acid" in the product name? How is the carbonate salt formed?

The mention of "carbonic acid" typically refers to the final isolated form of the product: piperidin-3-yl(pyridin-2-yl)methanone carbonate (2:1)[2]. Carbonic acid (H₂CO₃) itself is generally too unstable to be used directly as a reagent in this context[3]. Instead, the salt is formed during the workup or a dedicated crystallization step. After the main reaction and deprotection, the basic piperidine product (the free base) is dissolved in a suitable solvent, and carbon dioxide (CO₂) is bubbled through the solution, or the solution is exposed to air. The CO₂ dissolves to form carbonic acid in situ, which then protonates two molecules of the basic product to form a stable, often crystalline, carbonate salt[4]. This salt form can offer superior handling properties and stability compared to the free base.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Formation

Your reaction shows a low conversion rate, with significant amounts of starting materials remaining upon analysis (TLC, LC-MS).

  • Potential Cause A: Inefficient Generation of the 2-Pyridyl Grignard Reagent.

    • Why it happens: The formation of Grignard reagents is highly sensitive to moisture and oxygen. Trace water in the solvent (e.g., THF, Et₂O) or on the glassware will protonate and destroy the reagent as it forms. The surface of the magnesium metal may also be passivated by a layer of magnesium oxide.

    • Solutions:

      • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).

      • Magnesium Activation: Activate the magnesium turnings by crushing them gently in a mortar and pestle (to expose fresh surface area) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

      • Confirmation of Formation: Before adding the electrophile, you can test for Grignard formation by taking a small aliquot, quenching it with I₂, and observing the characteristic color change.

  • Potential Cause B: Degradation of the Piperidine-3-Carbonyl Electrophile.

    • Why it happens: If using a piperidine-3-carboxaldehyde derivative, it may be prone to self-condensation (aldol reaction) or oxidation, especially if impure or stored improperly.

    • Solutions:

      • Use a Weinreb Amide: The N-Boc-piperidine-3-yl Weinreb amide is a highly stable and recommended alternative to the aldehyde. It is less prone to side reactions and effectively prevents over-addition[1].

      • Check Purity: Ensure the purity of your electrophile by NMR or other analytical methods before starting the reaction. Purify via column chromatography if necessary.

Problem 2: Formation of Significant Byproducts

Your reaction proceeds, but you observe significant spots on TLC or peaks in LC-MS corresponding to undesired byproducts.

  • Potential Cause A: Formation of Tertiary Alcohol (Double Addition).

    • Why it happens: This is a classic problem when using Grignard reagents with esters or aldehydes. The initial ketone product is also electrophilic and can be attacked by a second molecule of the Grignard reagent, leading to a tertiary alcohol.

    • Solutions:

      • Use a Weinreb Amide: As mentioned, this is the most effective solution. The intermediate formed after the first addition is a stable chelate that collapses to the ketone only upon acidic workup, preventing a second addition.

      • Low Temperature: If using an aldehyde or ester, run the reaction at very low temperatures (-78 °C) and add the Grignard reagent slowly and stoichiometrically (1.0-1.1 equivalents) to minimize over-addition.

  • Potential Cause B: Formation of 2,2'-Bipyridine.

    • Why it happens: This byproduct can arise from the Wurtz-type coupling of the Grignard reagent with unreacted 2-bromopyridine. This is more likely if the reaction is run at higher temperatures or for extended periods.

    • Solutions:

      • Control Temperature: Ensure the Grignard formation and subsequent coupling reaction are maintained at the optimal temperature (typically 0 °C to room temperature for formation, and -78 °C to 0 °C for the coupling).

      • Slow Addition: Add the 2-bromopyridine slowly to the activated magnesium to maintain a low instantaneous concentration, which disfavors the coupling side reaction.

Problem 3: Difficulties in Product Isolation and Purification

The reaction appears successful, but isolating the pure product is challenging.

  • Potential Cause A: Emulsion Formation During Aqueous Workup.

    • Why it happens: The basic nitrogen atom in the product can act as a surfactant, leading to persistent emulsions during extraction, especially after quenching with aqueous solutions like ammonium chloride.

    • Solutions:

      • Use Saturated Brine: After the initial aqueous wash, perform a final wash with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, helping to break emulsions.

      • Filtration: Passing the entire mixture through a pad of Celite® can help to break up emulsions.

      • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Potential Cause B: Co-elution of Impurities During Column Chromatography.

    • Why it happens: The product and certain byproducts may have similar polarities, making separation by standard silica gel chromatography difficult.

    • Solutions:

      • Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides the best separation. A common system for such compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes[5]. Adding a small amount of triethylamine (~0.5-1%) to the eluent can reduce tailing of the basic product on the silica gel.

      • Alternative Stationary Phase: If silica is ineffective, consider using alumina (basic or neutral) or a C18 reverse-phase column.

Problem 4: Inconsistent Yield or Purity of the Carbonate Salt

You have isolated the free base but are struggling to form the carbonate salt consistently.

  • Potential Cause A: Incomplete Salt Formation.

    • Why it happens: The formation of the salt depends on the efficient dissolution of CO₂ and subsequent reaction.

    • Solutions:

      • Solvent Choice: Use a non-polar or moderately polar solvent in which the free base is soluble but the carbonate salt is not (e.g., diethyl ether, MTBE, or ethyl acetate).

      • Efficient CO₂ Delivery: Bubble dry CO₂ gas through the solution for an extended period (e.g., 15-30 minutes) with good stirring. Alternatively, adding dry ice to an acetone solution of the free base can also be effective.

  • Potential Cause B: Product Oiling Out Instead of Crystallizing.

    • Why it happens: This often occurs if the product is slightly impure or if the solution is too concentrated.

    • Solutions:

      • Purity is Key: Ensure the free base is of high purity (>95%) before attempting salt formation. If necessary, perform an additional purification step.

      • Control Concentration: Use a more dilute solution of the free base.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch to induce crystallization.

Appendices

Appendix A: Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine-3-carboxamide

  • Dissolve piperidine-3-carboxamide (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amide.

Protocol 2: Grignard Coupling with a Weinreb Amide

  • Under an inert atmosphere (N₂ or Ar), add activated magnesium turnings (1.5 eq) to anhydrous THF.

  • Slowly add a solution of 2-bromopyridine (1.2 eq) in anhydrous THF. The reaction may need gentle heating or an initiator (a crystal of iodine) to start. Maintain a gentle reflux until the magnesium is consumed.

  • Cool the freshly prepared Grignard reagent to -20 °C.

  • In a separate flask, dissolve the N-Boc-piperidine-3-yl Weinreb amide (1.0 eq) in anhydrous THF and cool to -20 °C.

  • Slowly transfer the Grignard solution to the Weinreb amide solution via cannula.

  • Stir the reaction at -20 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

Appendix B: Data Tables

Table 1: Comparison of Electrophiles for Ketone Synthesis

Electrophile TypeAdvantagesDisadvantagesMitigation Strategy
Aldehyde Commercially available or easily prepared.Prone to over-addition; can be unstable.Use low temperature (-78 °C); slow addition of 1.0 eq of Grignard.
Ester Generally stable.Prone to over-addition.Use low temperature (-78 °C); slow addition.
Weinreb Amide Excellent prevention of over-addition; stable intermediate.Requires an extra synthetic step to prepare.Highly recommended for best yield and purity.

Table 2: Recommended Solvent Systems for Purification

Purification StepStationary PhaseRecommended Mobile PhaseNotes
Purification of N-Boc Ketone Silica Gel10-50% Ethyl Acetate in Hexanes (Gradient)The protected intermediate is non-polar.
Purification of Free Base Silica Gel2-10% Methanol in DCM + 0.5% TriethylamineThe free base is polar. Triethylamine prevents tailing.
Purification of Free Base Basic Alumina20-80% Ethyl Acetate in HexanesAlternative to silica to avoid acidic sites.
Appendix C: Visual Diagrams

Diagram 1: Proposed Synthetic Pathway

G cluster_piperidine Piperidine Preparation cluster_grignard Grignard Synthesis cluster_coupling Coupling and Final Steps P1 Piperidine-3-carboxamide P2 N-Boc-Piperidine-3-carboxamide P1->P2 Boc₂O, Et₃N P3 N-Boc-Piperidine-3-yl Weinreb Amide P2->P3 1. LiAlH₄ 2. MeNH(OMe)·HCl, coupling C1 N-Boc-Protected Ketone P3->C1:w G1 2-Bromopyridine G2 2-Pyridylmagnesium Bromide G1->G2 Mg, THF G2->C1 Coupling C2 Piperidin-3-yl(pyridin-2-yl)methanone (Free Base) C1->C2 Acidic Deprotection (e.g., TFA or HCl) C3 Final Product (Carbonate Salt) C2->C3 CO₂, Solvent

Caption: Key steps in the synthesis of the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or No Product CheckProtect Is the piperidine N-H protected? Start->CheckProtect CheckGrignard Was Grignard formation successful? Sol_Dry Action: Rigorously dry all solvents and glassware. Activate Mg. CheckGrignard->Sol_Dry No Success Re-run reaction CheckGrignard->Success Yes CheckReagents Are starting materials pure and anhydrous? CheckReagents->CheckGrignard Yes Sol_Purify Action: Purify starting materials. Use Weinreb amide instead of aldehyde. CheckReagents->Sol_Purify No CheckProtect->CheckReagents Yes Sol_Protect Action: Protect piperidine N-H (e.g., with Boc₂O). CheckProtect->Sol_Protect No Sol_Dry->Success Sol_Protect->Success Sol_Purify->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Piperidine Synthesis Reviews

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source: Molecules
    • URL: [Link]

  • Grignard Reactions

    • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow
    • Source: DSpace@MIT
    • URL: [Link]

  • Carbonic Acid Properties

    • Title: Carbonic acid
    • Source: Wikipedia
    • URL: [Link]

  • Title: piperidin-3-yl(pyridin-2-yl)
  • Purification of Heterocycles

    • Title: Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
    • Source: Chemical Review and Letters
    • URL: [Link]

  • Pyridine Functionalization

    • Title: Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines
    • Source: Diva-Portal.org
    • URL: [Link]

Sources

Navigating the Purification of Synthesized Carbonic Acid and Piperidin-3-yl(pyridin-2-yl)methanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of synthesized carbonic acid and piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of obtaining high-purity small molecules. Here, we move beyond simple protocols to provide a deeper understanding of the principles behind the purification strategies, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Purification of Carbonic Acid - A Transient Challenge

Carbonic acid (H₂CO₃) presents a unique purification challenge due to its inherent instability in aqueous solutions, readily dissociating into carbon dioxide and water.[1][2][3] The "impurities" in this context are often unreacted starting materials or the dissociation products themselves. This section will guide you through strategies to generate and use carbonic acid in situ while minimizing these associated species.

Frequently Asked Questions (FAQs): Carbonic Acid

Question 1: I'm attempting to synthesize carbonic acid by bubbling CO₂ through water, but my downstream reaction yield is low. How can I confirm the presence of carbonic acid and what are the likely "impurities"?

Answer: Direct confirmation of aqueous carbonic acid is challenging due to its short half-life. The primary "impurities" you are contending with are dissolved, unreacted CO₂ and the bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions formed upon deprotonation.[1][4] Low yield in a subsequent reaction suggests that the concentration of undissociated H₂CO₃ is insufficient.

To improve this, consider the following:

  • Temperature Control: Le Chatelier's principle is key here. By significantly lowering the temperature of the water (ideally to just above freezing, ~1-4 °C), you can increase the solubility of CO₂ and shift the equilibrium towards the formation of carbonic acid.[1]

  • Pressure Application: Increasing the pressure of the CO₂ gas being bubbled through the water will also enhance its solubility and, consequently, the concentration of carbonic acid.[1]

  • pH Monitoring: The speciation of carbonic acid is highly pH-dependent. At a pH of around 6.35, you will have a mixture of carbonic acid and bicarbonate. To favor the protonated H₂CO₃ form, a slightly more acidic starting solution can be beneficial, though this may not be compatible with your downstream application.

Workflow for In Situ Carbonic Acid Generation

cluster_prep Preparation cluster_generation Generation cluster_application Application Deionized_Water Deionized Water Pressurized_Vessel Pressurized Reaction Vessel Deionized_Water->Pressurized_Vessel Charge Cooling_Bath Ice/Salt Bath (1-4 °C) Cooling_Bath->Pressurized_Vessel Maintain Temp. CO2_Cylinder CO₂ Cylinder CO2_Cylinder->Pressurized_Vessel Bubble CO₂ (Controlled Pressure) In_Situ_H2CO3 In Situ Carbonic Acid Solution Pressurized_Vessel->In_Situ_H2CO3 Downstream_Reaction Immediate Use in Downstream Reaction In_Situ_H2CO3->Downstream_Reaction Transfer Quickly

Caption: Workflow for generating carbonic acid in situ for immediate use.

Section 2: Purification of Piperidin-3-yl(pyridin-2-yl)methanone - Tackling Synthesis Byproducts

Piperidin-3-yl(pyridin-2-yl)methanone is a more stable heterocyclic compound, and its purification typically involves removing unreacted starting materials, reagents, and side-products from the synthesis. The specific impurities will depend on the synthetic route employed. A common synthesis involves the reaction of a piperidine derivative with a pyridine-2-carbonyl compound.[5][6][7]

Frequently Asked Questions (FAQs): Piperidin-3-yl(pyridin-2-yl)methanone

Question 1: After my synthesis of piperidin-3-yl(pyridin-2-yl)methanone, my crude product shows multiple spots on TLC analysis. What are the likely impurities and how do I remove them?

Answer: The multiple spots on your Thin Layer Chromatography (TLC) plate indicate the presence of several compounds besides your desired product. The identity of these impurities is directly related to your synthetic pathway. Common culprits include:

  • Unreacted Starting Materials: Such as 3-substituted piperidine and 2-acylpyridine derivatives.

  • Coupling Reagents/Byproducts: If you've used a peptide coupling reagent like DCC (dicyclohexylcarbodiimide), the byproduct DCU (dicyclohexylurea) is a very common impurity.

  • Side-Products: These can arise from over-reaction, side reactions of functional groups, or rearrangement products.

A general and robust purification strategy involves a multi-step approach combining extraction and chromatography.

Troubleshooting Impurities in Piperidin-3-yl(pyridin-2-yl)methanone Synthesis

Crude_Product Crude Synthetic Mixture Liquid_Extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Crude_Product->Liquid_Extraction Organic_Phase Organic Phase (Product + Non-polar Impurities) Liquid_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Polar Impurities, Salts) Liquid_Extraction->Aqueous_Phase Column_Chromatography Silica Gel Column Chromatography Organic_Phase->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Product Pure Piperidin-3-yl(pyridin-2-yl)methanone Fraction_Analysis->Pure_Product Combine Pure Fractions & Evaporate Solvent

Caption: A general workflow for the purification of piperidin-3-yl(pyridin-2-yl)methanone.

Question 2: I've attempted purification by column chromatography, but my product co-elutes with an impurity. What are my next steps?

Answer: Co-elution is a common challenge in chromatography and suggests that the polarity of your product and the impurity are very similar under the chosen conditions. Here’s how to troubleshoot:

  • Optimize Your Solvent System:

    • Change Polarity Gradient: If you are using a gradient elution, try a shallower gradient to increase the separation between your compounds.

    • Introduce a Different Solvent: If you are using a two-solvent system (e.g., hexane/ethyl acetate), try introducing a third solvent with different properties. For instance, adding a small amount of methanol or triethylamine (if your compound is basic) can significantly alter the interactions with the silica gel and improve separation.[8]

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be the stationary phase.

    • Alumina: For basic compounds like your target molecule, alumina (basic or neutral) can sometimes provide better separation than silica gel.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an orthogonal separation mechanism.[9]

  • Recrystallization: If your product is a solid and you have achieved partial purification, recrystallization can be a powerful final step.[10][11] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.[12][13]

    Table 1: Example Solvent Systems for Recrystallization Screening

Solvent/SystemRationale
Isopropanol/HexaneProduct dissolves in hot isopropanol; addition of hexane as an anti-solvent induces crystallization upon cooling.
TolueneGood for moderately polar compounds; slow cooling can yield high-quality crystals.
Ethyl Acetate/HeptaneSimilar to isopropanol/hexane, a polar solvent/non-polar anti-solvent system.
Detailed Protocol: Flash Column Chromatography for Piperidin-3-yl(pyridin-2-yl)methanone Purification

This protocol assumes a crude product mass of approximately 1 gram and the use of a standard glass chromatography column.

Materials:

  • Crude piperidin-3-yl(pyridin-2-yl)methanone

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your starting mobile phase (e.g., 100% DCM). The amount of silica should be roughly 50-100 times the mass of your crude product (i.e., 50-100 g of silica for 1 g of crude).

  • Column Packing: Carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry load to the top of the column.

  • Elution: Begin eluting the column with your starting solvent (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A common gradient might be:

    • 100% DCM (2 column volumes)

    • 1% MeOH in DCM (5 column volumes)

    • 2% MeOH in DCM (5 column volumes)

    • ...and so on, increasing the methanol concentration incrementally.

    • Pro-Tip: Adding 0.1-0.5% triethylamine to the mobile phase can help to reduce tailing of basic compounds like your product on the silica gel.[8]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • TLC Analysis: Spot each fraction (or every few fractions) on a TLC plate and elute with a solvent system that gives good separation (e.g., 5% MeOH in DCM). Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain your pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield your purified piperidin-3-yl(pyridin-2-yl)methanone.

References

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Carbonic Acid.
  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356.
  • ChemScene. (n.d.). Piperidin-3-yl(pyridin-2-yl)methanone.
  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemistry Stack Exchange. (2014). The instability of hydrated carbon dioxide or "carbonic acid".
  • Google Patents. (n.d.). Purification of piperidines.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Google Patents. (n.d.). Process for the preparation of carbonic and carboxylic acid derivatives.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mokhova, L. A., & Sokolov, A. A. (2022). Synthesis of pyridine- and piperidine-containing polycyclic compounds based on 2,6-dinitrohalogenbenzenes. From Chemistry Towards Technology Step-by-Step, 3(3), 106-115.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • Taylor & Francis. (n.d.). Carbonic acid – Knowledge and References.
  • ACS Publications. (2016). Formation of Carbonic Acid in Impact of CO2 on Ice and Water.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • SOP: CRYSTALLIZATION. (n.d.).
  • PMC. (2025). Synthesis and characterization of crystalline polymeric carbonic acid (H2CO3) with sp3-hybridized carbon at elevated pressures.
  • University of Calgary. (n.d.). Column chromatography.
  • Ataman Kimya. (n.d.). CARBONIC ACID.
  • Quora. (2018). Why is carbonic acid a weak acid even though it gets completely dissociated into H+ and CO3- ions?.
  • Study.com. (n.d.). Carbonic Acid | Definition, Formation & Formula.

Sources

reducing baseline noise in MS spectra for carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Baseline Noise for Piperidin-3-yl(pyridin-2-yl)methanone in Carbonate Buffers

Overview & Mechanistic Context

Analyzing piperidin-3-yl(pyridin-2-yl)methanone via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique set of physicochemical challenges. The molecule is a bis-basic compound, containing both a highly basic piperidine ring (pKa ~10) and a weakly basic pyridine ring (pKa ~5). To achieve adequate retention and peak shape on standard reversed-phase columns, analysts typically employ high-pH mobile phases to keep the molecule in its neutral, free-base form.

Ammonium bicarbonate is a standard volatile buffer used for this purpose[1]. However, in solution, bicarbonate exists in equilibrium with carbonic acid and dissolved carbon dioxide ( HCO3−​+H+⇌H2​CO3​⇌H2​O+CO2​ ). Under the thermal and pressure gradients of an LC-MS system, this equilibrium shifts, causing severe baseline noise, chemical clustering, and spray instability[2]. This guide provides field-proven, self-validating methodologies to resolve these specific baseline issues.

Troubleshooting FAQs

Q1: Why does my MS baseline show erratic, high-intensity spikes when using carbonate/bicarbonate buffers?

  • Causality: At varying pressures and temperatures within the LC-MS system, the carbonic acid equilibrium shifts, leading to the rapid outgassing of carbon dioxide (CO₂). When microscopic CO₂ bubbles enter the Electrospray Ionization (ESI) source, they disrupt the formation of the Taylor cone. This discontinuity in the spray causes erratic ion bursts, manifesting as sharp, high-intensity baseline spikes[2].

  • Solution: Ensure continuous vacuum degassing of the mobile phase. Limit ammonium bicarbonate concentrations to ≤10 mM[1]. If the issue persists, transition to a non-carbonate high-pH modifier, such as 0.1% ammonium hydroxide.

Q2: I am observing a high, continuous chemical background noise across the low m/z range. How can I reduce this?

  • Causality: Continuous chemical noise in ESI-MS is primarily driven by the incomplete desolvation of mobile phase droplets[3]. Aqueous carbonate buffers require significant thermal energy to evaporate. Un-desolvated buffer clusters (e.g., [NH4​(NH3​)n​]+ or water clusters) reach the detector, elevating the baseline and masking the analyte signal.

  • Solution: Maximize the desolvation efficiency. Increase the desolvation gas temperature (typically 400–500 °C) and gas flow rates. Supplemental activation techniques, such as increasing the inlet capillary temperature or applying in-source collision-induced dissociation (CID), can further break down these clusters, significantly reducing chemical noise[3].

Q3: Can I use a post-column acidic make-up flow to improve the ionization of piperidin-3-yl(pyridin-2-yl)methanone?

  • Causality: Because the analyte is kept neutral at high pH for column retention, analysts often use post-column acidification (e.g., 0.1% formic acid) to re-protonate the basic nitrogen atoms for optimal ESI+ detection. However, mixing an acidic make-up flow with a carbonate-buffered eluent triggers a violent release of CO₂ gas ( H2​CO3​→H2​O+CO2​ ) right before the MS inlet. This completely destroys ESI spray stability.

  • Solution: Never mix post-column acids with carbonate buffers. If post-column acidification is strictly required to boost sensitivity, you must replace the carbonate buffer with dilute ammonium hydroxide[2].

Q4: How do I eliminate baseline elevation caused by analyte carryover?

  • Causality: The piperidine and pyridine moieties in the analyte are highly prone to secondary ionic interactions with free silanols on LC columns and metal surfaces in the injection system. The continuous, slow desorption of the analyte creates an artificially high baseline (carryover).

  • Solution: Implement a highly organic, acidic needle wash (e.g., 0.1% formic acid in 90% acetonitrile / 10% water) to disrupt these ionic interactions and flush the system.

Quantitative Data: Mobile Phase Additive Comparison

The choice of mobile phase additive dictates both the chromatographic retention of the basic analyte and the resulting MS baseline noise profile.

Mobile Phase AdditiveTypical ConcentrationLC Retention for Basic AnalytesMS Baseline Noise ProfileESI Spray Stability
Ammonium Bicarbonate 5 – 10 mMExcellent (Neutralizes analyte)Moderate to High (Cluster ions)Poor (Prone to CO₂ outgassing)
Ammonium Hydroxide 0.05 – 0.1%Excellent (Neutralizes analyte)Low (Highly volatile)Excellent (No outgassing)
Formic Acid 0.1%Poor (Analyte is ionized/polar)Low (Excellent desolvation)Excellent
Experimental Protocol: Self-Validating Noise Reduction Workflow

Follow this step-by-step methodology to optimize your LC-MS method for piperidin-3-yl(pyridin-2-yl)methanone. Every step includes a validation check to ensure the system is self-correcting.

Phase 1: Mobile Phase Preparation & System Priming

  • Prepare a fresh aqueous mobile phase using LC-MS grade water. To eliminate carbonic acid equilibrium and CO₂ outgassing while maintaining a high pH, utilize 0.1% Ammonium Hydroxide instead of Ammonium Bicarbonate[2].

  • If Ammonium Bicarbonate must be used due to specific column chemistries, strictly limit the concentration to ≤10 mM[1].

  • Vacuum degas all mobile phases for at least 15 minutes prior to use to prevent bubble formation in the LC pumps[2].

Phase 2: MS Source Optimization (Desolvation)

  • Infuse a 100 ng/mL standard of piperidin-3-yl(pyridin-2-yl)methanone at a flow rate matching your LC method.

  • Increase the ESI desolvation gas temperature in 25 °C increments (target range: 400–500 °C). Monitor the baseline noise in the low m/z region.

  • Validation Check: Temporarily divert the LC flow away from the MS source to waste. If the baseline noise drops immediately to zero, the noise is chemical (incomplete desolvation). Continue increasing the capillary temperature or applying supplemental IR activation until the chemical noise is minimized[3]. If the noise persists while diverted, the issue is electronic.

Phase 3: Carryover Mitigation

  • Configure the autosampler to perform a dual-wash cycle.

  • Wash 1 (Aqueous): 10% Methanol / 90% Water to remove buffer salts.

  • Wash 2 (Organic/Acidic): 90% Acetonitrile / 10% Water with 0.1% Formic Acid.

  • Validation Check: Run a blank solvent injection immediately after your highest calibration standard. The baseline should return to pre-injection levels, confirming the acidic wash successfully disrupted the piperidine-metal interactions.

Diagnostic Workflow

G Start High Baseline Noise in MS Spectra CheckType Identify Noise Signature Start->CheckType Type1 Erratic Spikes (Spray Instability) CheckType->Type1 Type2 High Chemical Background (m/z Clusters) CheckType->Type2 Type3 Elevated Baseline (Analyte Carryover) CheckType->Type3 Sol1 Degas Mobile Phase & Reduce Carbonate <10mM Type1->Sol1 Sol2 Increase Desolvation Temp & Gas Flow Type2->Sol2 Sol3 Optimize Wash Solvents (Acidic/Organic) Type3->Sol3

Workflow for diagnosing and resolving MS baseline noise in carbonate-buffered LC-MS systems.

References
  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation - PubMed (nih.gov).
  • LC-MS Analysis of Common Fungicide Residues - Waters Corporation.
  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER.

Sources

Validation & Comparative

A Technical Guide to Comparing the Physicochemical Stability of a Free Base API and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Using Piperidin-3-yl(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an optimal solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This decision profoundly impacts critical parameters including solubility, manufacturability, bioavailability, and, most importantly, chemical stability. Converting a free base API to a salt, often a hydrochloride (HCl) salt, is a common strategy to enhance these properties.[1][2] This guide provides a comprehensive framework for objectively comparing the stability of a weakly basic free base API against its hydrochloride salt, using the model compound piperidin-3-yl(pyridin-2-yl)methanone. We will detail the underlying principles, present standardized experimental protocols based on ICH guidelines, and illustrate the interpretation of results to guide rational form selection.[3][4] The central hypothesis is that the crystalline HCl salt, by virtue of its ionic nature and lower reactivity of its protonated functional groups, will exhibit superior stability over the free base.

Introduction: The Rationale for Salt Formation and Stability Assessment

The journey from a new chemical entity to a viable drug product is fraught with physicochemical challenges. An API must remain stable throughout its shelf life, resisting degradation from environmental factors like heat, humidity, and light to ensure patient safety and therapeutic efficacy.[4][5] For many APIs containing basic nitrogen atoms, such as piperidin-3-yl(pyridin-2-yl)methanone, the free base form may exhibit undesirable properties like poor crystallinity, high hygroscopicity, or susceptibility to chemical degradation.

Piperidin-3-yl(pyridin-2-yl)methanone contains two basic centers: the secondary amine in the piperidine ring and the nitrogen in the pyridine ring. These sites are susceptible to protonation.

Salt formation, the reaction of an ionizable drug with a counter-ion, is a powerful technique to mitigate these issues.[1][6] The formation of a hydrochloride salt introduces strong ionic interactions, which can lead to a more stable and ordered crystal lattice.[7] This increased lattice energy often translates to a higher melting point and reduced reactivity in the solid state.[8] Furthermore, protonating the basic nitrogen centers can protect them from participating in degradation reactions like oxidation.[2]

The decision to advance a salt form over a free base cannot be presumptive; it must be supported by robust experimental data. This guide outlines the necessary studies, including forced degradation and accelerated stability testing, which are mandated by regulatory bodies like the ICH to establish a drug's intrinsic stability and predict its shelf life.[3][5][9]

The inclusion of carbonic acid in the topic relates to pH-dependent stability. Carbonic acid (H₂CO₃) is an unstable, weak acid formed when carbon dioxide dissolves in water. While notoriously transient, its presence in aqueous environments creates a mildly acidic pH.[10][11] Assessing an API's stability under acidic conditions is a critical component of forced degradation studies and is relevant for predicting stability in buffered formulations or during exposure to atmospheric CO₂.

Foundational Physicochemical Characterization

Before initiating stability studies, a baseline characterization of both the free base and its HCl salt is essential. The pKa of the API's functional groups is a critical parameter, as it governs the feasibility of salt formation.[12][13] For a stable salt to form, the pKa of the basic group should be at least 2-3 units higher than the pKa of the acidic counterion.[14][15]

Table 1: Illustrative Physicochemical Properties of Piperidin-3-yl(pyridin-2-yl)methanone Forms

PropertyFree Base (Hypothetical)Hydrochloride Salt (Hypothetical)Rationale for Difference
Physical Form Amorphous or low-melting solidCrystalline solidIonic interactions in the salt promote a more ordered and stable crystal lattice.[7]
Aqueous Solubility LowHighThe ionized salt form has more favorable interactions with polar water molecules.[15]
pKa (Piperidine) ~9.5N/AThe piperidine nitrogen is a key site for protonation.
pKa (Pyridine) ~5.0N/AThe pyridine nitrogen is the second basic center.
Hygroscopicity Moderate to HighLowCrystalline salts are often less hygroscopic than their amorphous free base counterparts.
Melting Point 85 °C210 °CStronger ionic forces in the salt's crystal lattice require more energy to overcome.[8]

Experimental Design for Stability Evaluation

A comprehensive stability comparison involves a multi-stage process designed to identify degradation pathways and quantify degradation rates under various conditions. The entire workflow is governed by ICH guidelines, particularly Q1A(R2).[3][4][16]

G cluster_0 Phase 1: Characterization & Forced Degradation cluster_1 Phase 2: Accelerated Stability Study cluster_2 Phase 3: Decision A Synthesize & Characterize Free Base and HCl Salt B Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) on Both Forms A->B ICH Q1A C Identify Degradation Products & Pathways (LC-MS) B->C Develop Stability- Indicating Method G Compare Datasets: Forced Degradation & Accelerated Stability C->G D Place Samples at Accelerated Conditions (e.g., 40°C / 75% RH) E Analyze Samples at Timepoints (0, 1, 3, 6 months) using Validated Method D->E F Quantify API Assay & Total Impurities E->F F->G H Select Optimal Form (Free Base vs. HCl Salt) for Further Development G->H Based on Superior Stability Profile

Caption: Workflow for comparative stability assessment leading to optimal form selection.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[5][17] The goal is to achieve 5-20% degradation of the API.[9]

Methodology:

  • Preparation : Prepare separate solutions of the free base and the HCl salt in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis :

    • Add 0.1 N HCl to the sample solution.

    • Heat at 60°C for 24 hours.

    • Causality Note: This condition mimics gastric pH and identifies acid-labile functional groups. The HCl salt may show suppressed degradation due to the common-ion effect.[15]

  • Base Hydrolysis :

    • Add 0.1 N NaOH to the sample solution.

    • Heat at 60°C for 8 hours.

    • Causality Note: This identifies base-labile groups. The ketone functional group in the model compound could be susceptible to base-catalyzed reactions.

  • Oxidative Degradation :

    • Add 3% hydrogen peroxide (H₂O₂) to the sample solution.

    • Keep at room temperature for 24 hours.

    • Causality Note: This tests for susceptibility to oxidation. The protonated nitrogen atoms in the HCl salt are less susceptible to oxidation than the lone pairs in the free base.

  • Thermal Degradation :

    • Store the solid API powders in a calibrated oven at 80°C for 7 days.

    • Causality Note: This assesses solid-state thermal stability. The higher melting point and more stable crystal lattice of the HCl salt are expected to provide greater thermal resistance.[8]

  • Photostability :

    • Expose the solid API powders to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18]

    • Causality Note: This identifies light-sensitive molecules. A control sample should be protected from light to differentiate thermal from photolytic degradation.

  • Analysis : At the end of the stress period, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze by a validated stability-indicating HPLC-UV/MS method.

G cluster_products Potential Degradation Products parent Piperidin-3-yl(pyridin-2-yl)methanone hydrolysis Hydrolysis Product (e.g., at ketone) parent->hydrolysis Acid/Base (H₂O) oxidation Oxidation Product (e.g., N-oxide on pyridine or piperidine) parent->oxidation Oxidant (e.g., H₂O₂) photolysis Photolytic Product (e.g., ring opening/rearrangement) parent->photolysis Light (hν)

Caption: Potential degradation pathways for the model API under stress conditions.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of the API by subjecting it to elevated temperature and humidity, as per ICH Q1A(R2) guidelines.[4][19]

Methodology:

  • Sample Preparation : Place approximately 100 mg of both the free base and the HCl salt in separate, appropriate containers (e.g., glass vials with loose stoppers to allow for humidity exposure).

  • Storage Conditions : Place the samples in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH .

  • Testing Schedule : Pull samples for analysis at predetermined time points: Initial (T=0), 1 month, 3 months, and 6 months.

  • Analysis : At each time point, perform the following tests:

    • Appearance : Visually inspect for any changes in color or physical form.

    • Assay : Quantify the amount of remaining API using a validated HPLC method.

    • Degradation Products : Quantify any impurities or degradation products using the same HPLC method.

    • Water Content : Measure by Karl Fischer titration, especially if hygroscopicity is a concern.

Results and Discussion: An Illustrative Comparison

The following tables present hypothetical but realistic data for this case study, designed to highlight the expected differences in stability.

Table 2: Illustrative Forced Degradation Results (% Degradation)

ConditionFree BaseHCl SaltDiscussion
0.1 N HCl, 60°C 12.5%4.2%The HCl salt shows significantly enhanced stability in acidic media, likely due to the common-ion effect and the stability of the protonated form.[15]
0.1 N NaOH, 60°C 18.2%16.5%Both forms show susceptibility to base hydrolysis, though the salt is slightly more stable. The primary degradation pathway is likely related to the ketone group.
3% H₂O₂, RT 9.8%1.5%The free base is much more susceptible to oxidation. Protonation of the nitrogen atoms in the HCl salt reduces their reactivity towards oxidative agents.[2]
Heat, 80°C (Solid) 5.5%< 0.5%The superior crystalline structure and higher melting point of the HCl salt provide excellent solid-state thermal stability.[7][8]
Light (ICH Q1B) 3.1%2.8%Both forms show minor photostability, suggesting the core chromophore is the primary site of degradation, irrespective of the form.

Table 3: Illustrative Accelerated Stability Results (40°C / 75% RH)

Time PointParameterFree BaseHCl Salt
T=0 Assay (%)99.899.9
Total Impurities (%)0.150.08
1 Month Assay (%)98.199.8
Total Impurities (%)1.800.15
3 Months Assay (%)95.299.7
Total Impurities (%)4.650.25
6 Months Assay (%)91.599.5
Total Impurities (%)8.300.45

The accelerated stability data clearly demonstrate the superior performance of the hydrochloride salt. The free base shows significant degradation and impurity formation, likely exacerbated by its higher hygroscopicity leading to hydrolysis and other moisture-mediated degradation pathways. The HCl salt remains robust, with minimal change in assay and impurity levels over the 6-month period, predicting a much longer shelf life under normal storage conditions.

Conclusion and Recommendation

Based on the comprehensive analysis of forced degradation and accelerated stability data, the piperidin-3-yl(pyridin-2-yl)methanone hydrochloride salt is unequivocally the superior form for further drug development. It exhibits significantly greater stability under acidic, oxidative, and thermal stress conditions. Most critically, its performance in the accelerated stability study indicates a robust solid form capable of meeting the rigorous stability requirements for a commercial drug product. The selection of the HCl salt mitigates risks associated with chemical instability, potentially leading to a safer, more effective medication with a longer shelf life. This data-driven approach to salt selection is a critical activity in early-phase drug development that saves time and resources in the long run.[20]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Babu, A. R., & Sathigari, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 241. [Link]

  • Staly, G. P. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Manufacturing. [Link]

  • Jones, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The British Journal of Cardiology, 16(6). [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • LinkedIn. (2024). Impact of pKa on Excipients Selection in Drug Formulation Development. [Link]

  • RJPT. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 129-138. [Link]

  • Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Gould, P. L. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Shimon, A., et al. (2019). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResearchGate. (2013). Autocatalytic decomposition of carbonic acid. [Link]

  • Ataman Kimya. (n.d.). CARBONIC ACID. [Link]

  • Loerting, T., et al. (2012). H2CO3 → CO2 + H2O decomposition in the presence of H2O, HCOOH, CH3COOH, H2SO4 and HO2 radical: instability of the gas-phase H2CO3 molecule in the troposphere and lower stratosphere. RSC Advances, 2(31), 11673-11680. [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. [Link]

  • Hynninen, V., & Siegbahn, P. E. M. (2002). Towards the experimental decomposition rate of carbonic acid (H2CO3) in aqueous solution. The Journal of Chemical Physics, 116(1), 353-359. [Link]

  • Adamczyk, K., et al. (2009). Real-Time Observation of Carbonic Acid Formation in Aqueous Solution. Science, 326(5960), 1690-1694. [Link]

  • Brittain, H. G. (2026). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]

  • NextSDS. (n.d.). piperidin-3-yl(pyridin-3-yl)methanone(SALTDATA: 2HCl) — Chemical Substance Information. [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

  • Kumar, L. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • NextSDS. (n.d.). 3-(Piperidin-2-yl)pyridine hydrochloride — Chemical Substance Information. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. [Link]

  • Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. [Link]

  • Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan. [Link]

Sources

A Comprehensive Guide to HPLC Method Validation for the Quantification of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method suitable for quality control, stability studies, and pharmacokinetic assessments. This document moves beyond a simple checklist of validation parameters, offering in-depth explanations for the experimental choices, thereby ensuring a self-validating and scientifically sound protocol.

The validation strategy presented herein is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][][7][8][9]

Understanding the Analyte: Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone

The analyte is a salt, with the active moiety being piperidin-3-yl(pyridin-2-yl)methanone. A thorough understanding of its physicochemical properties is paramount for developing a selective and robust HPLC method.

  • Structure: The molecule contains a pyridine ring, a piperidine ring, and a ketone group. The presence of the pyridine ring provides a chromophore, making UV detection a suitable choice.

  • Basicity: The piperidine and pyridine nitrogen atoms are basic. The piperidine nitrogen is a secondary amine and is expected to have a higher pKa than the pyridine nitrogen. This basicity necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape.

  • Polarity: The predicted LogP of piperidin-3-yl(pyridin-2-yl)methanone is approximately 1.26, suggesting moderate polarity.[10] This makes reversed-phase HPLC an appropriate separation technique.

Proposed HPLC Method for Quantification

Based on the analyte's characteristics, the following HPLC method is proposed as a starting point for validation.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides a good balance of hydrophobicity for retaining the moderately polar analyte. The specified dimensions and particle size offer a good compromise between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2-3) will ensure that both the piperidine and pyridine nitrogens are protonated, leading to a single, well-defined peak. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Isocratic or GradientAn initial isocratic elution with a suitable ratio of A:B (e.g., 70:30) can be evaluated. A gradient may be necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and slightly elevated temperature that can improve peak shape and reduce viscosity.
Detection Wavelength 254 nmThe pyridine ring is expected to have a UV absorbance maximum in the range of 250-260 nm. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. The actual absorption maximum should be determined experimentally using a UV scan of a standard solution.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for column overload.
Diluent Mobile Phase ADissolving the sample in the initial mobile phase composition helps to ensure good peak shape and prevent peak splitting.

HPLC Method Validation Protocol

The following sections detail the experimental protocols for validating the proposed HPLC method. Each parameter is addressed with its purpose, acceptance criteria, and a step-by-step procedure.

System Suitability

Purpose: To verify that the chromatographic system is performing adequately on the day of analysis.

Procedure:

  • Prepare a standard solution of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone at a concentration that will be used for routine analysis.

  • Inject the standard solution five or six times.

  • Calculate the following parameters:

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: A measure of the precision of the injections.

Acceptance Criteria:

  • Tailing Factor (T) ≤ 2.0

  • Theoretical Plates (N) > 2000

  • %RSD of Peak Area ≤ 2.0%

  • %RSD of Retention Time ≤ 1.0%

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

Procedure:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed standard and a placebo (if applicable).

  • Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation products or placebo peaks.

  • The peak purity index should be greater than a predefined threshold (e.g., > 0.99), indicating that the peak is spectrally homogeneous.

Linearity and Range

Purpose: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range.[7]

Procedure:

  • Prepare a series of at least five calibration standards of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).[1]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area
80805,000
90902,000
1001,001,000
1101,105,000
1201,203,000
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[4]

Procedure:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a sample matrix.

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for each concentration level should be ≤ 2.0%.

Example Accuracy Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4
100101.2101.2
120118.999.1
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[1]

5.1. Repeatability (Intra-assay Precision)

Procedure:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the %RSD of the results.

Acceptance Criteria:

  • %RSD ≤ 2.0%

5.2. Intermediate Precision (Inter-assay Precision)

Procedure:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • The overall %RSD for both sets of data combined should be ≤ 2.0%.

Example Precision Data:

Day 1 / Analyst 1Day 2 / Analyst 2
Mean Assay (%) 99.8100.5
%RSD 0.81.1
Overall %RSD \multicolumn{2}{c
Detection Limit (LOD) and Quantitation Limit (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Procedure (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Example LOD/LOQ Data:

ParameterConcentration (µg/mL)S/N Ratio
LOD 0.053.2
LOQ 0.1510.5
Robustness

Purpose: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 unit)

    • Wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of the changes on system suitability parameters and the assay result.

Acceptance Criteria:

  • System suitability parameters should remain within the established criteria.

  • The assay results should not be significantly affected by the changes.

Visualizing the Validation Workflow

The following diagrams illustrate the overall HPLC method validation workflow and the relationship between the different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Method Development Method Development System Suitability System Suitability Method Development->System Suitability Specificity Specificity System Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A high-level overview of the HPLC method validation workflow.

G cluster_Core Core Validation Parameters cluster_Limit Limit Parameters cluster_Reliability Reliability Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This comprehensive guide provides a robust framework for the validation of an HPLC method for the quantification of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. By following the detailed protocols and understanding the scientific rationale behind each validation parameter, researchers can ensure the development of a reliable, accurate, and precise analytical method that meets regulatory expectations. The provided example data and visualizations serve as practical tools to aid in the implementation of this validation strategy.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • FDA, Guidance for Industry: Q2(R2) Validation of Analytical Procedures, March 2024. [Link]

  • FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, July 2015. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology - A Guide for Beginners. [Link]

  • ProPharma Group, Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Resolian, HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency, ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, December 2023. [Link]

  • ICH, Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), November 2005. [Link]

  • FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, September 2021. [Link]

  • European Medicines Agency, EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5, February 2024. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists, August 2023. [Link]

  • HELIX Chromatography, HPLC Methods for analysis of Pyridine. [Link]

  • European Medicines Agency, ICH Q2(R2) Validation of analytical procedures, December 2023. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridinyl-Piperidinyl Scaffolds as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridinyl-Piperidinyl Methanone Scaffold and its Therapeutic Potential

The intersection of pyridine and piperidine heterocycles represents a cornerstone in modern medicinal chemistry. These two nitrogen-containing rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products, valued for their ability to engage in critical hydrogen bonding, hydrophobic, and electrostatic interactions with biological targets.[1][2] The piperidine ring, often serving as a saturated, basic nitrogen-containing anchor, provides a three-dimensional architecture that can be crucial for molecular recognition.[3][4] Conversely, the aromatic pyridine ring offers a planar system with a modifiable electronic profile, frequently acting as a key pharmacophoric element.[5][6]

The compound piperidin-3-yl(pyridin-2-yl)methanone (CAS No. 1060817-03-9) serves as a prototypical example of this structural class, linking these two vital heterocycles via a ketone moiety.[7] While this specific molecule is not extensively characterized in peer-reviewed literature, its core scaffold is central to numerous compounds designed to interact with high-value therapeutic targets. This guide will therefore use this structure as a conceptual starting point to explore the broader class of pyridinyl-piperidine derivatives and their analogs, with a specific focus on a well-documented and highly significant area of their biological activity: the modulation of Nicotinic Acetylcholine Receptors (nAChRs) .

nAChRs are ligand-gated ion channels that play a critical role in neurotransmission within the central and peripheral nervous systems.[8] Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, nicotine addiction, and inflammatory conditions.[9][10] The α7 and α4β2 subtypes, in particular, are prominent targets for drug discovery.[8][11] This guide provides a comparative analysis of pyridinyl-piperidine derivatives as nAChR modulators, synthesizing experimental data to elucidate key structure-activity relationships (SAR) and providing detailed protocols for their evaluation.

The Biological Target: Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are pentameric transmembrane proteins that form a central ion-conducting pore. The binding of the endogenous agonist, acetylcholine (ACh), or other ligands to the extracellular domain induces a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This ion flux leads to depolarization of the cell membrane and triggers downstream cellular responses. In neurons, this manifests as neuronal excitation, while in non-neuronal cells, such as immune cells, it can modulate inflammatory pathways.[8][10]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Receptor (nAChR) (Closed State) nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR_Open->Ion_Influx Channel Opens ACh Acetylcholine (ACh) or Pyridine-Piperidine Ligand ACh->nAChR Binds to Orthosteric Site Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Neuronal Firing, Cytokine Release Modulation) Depolarization->Response

Caption: Generalized signaling pathway of a nicotinic acetylcholine receptor (nAChR).

Comparative Analysis of Pyridine-Based nAChR Modulators

The affinity and functional activity of pyridinyl-piperidine scaffolds at nAChRs are highly sensitive to subtle structural modifications. Key variables include the substitution pattern on both rings, the nature of the linker, and the stereochemistry. We will compare our conceptual lead, piperidin-3-yl(pyridin-2-yl)methanone, with several documented nAChR ligands to illustrate these principles.

Structure-Activity Relationship (SAR) Insights
  • Pyridine Isomerism: The position of the nitrogen atom in the pyridine ring is critical for interaction with the nAChR binding pocket. Many potent ligands feature a 3-pyridyl ether motif, which appears to provide an optimal geometry for hydrogen bonding and electrostatic interactions.[10][12] A switch from a pyridin-2-yl (as in our lead) to a pyridin-3-yl moiety can dramatically alter binding affinity.

  • Linker Modification: The ketone linker in our lead compound provides a rigid, planar connection. However, more flexible linkers, such as the -(C=O)N- (amide) or -O-CH₂- (ether) groups, are common in high-affinity nAChR ligands. These linkers allow for different conformational possibilities and can introduce additional hydrogen bond donors or acceptors.

  • Piperidine Substitution: The nitrogen atom of the piperidine ring is typically protonated at physiological pH and forms a key cationic interaction with a conserved acidic residue (e.g., an aspartate) in the nAChR binding site. N-alkylation (e.g., N-methyl) can influence basicity and steric fit.[8] Substituents on the piperidine ring can also be used to fine-tune selectivity and physicochemical properties.[9]

The logical relationship between structural changes and activity can be visualized as follows:

SAR_Logic cluster_mods Structural Modifications Scaffold Core Scaffold (Pyridinyl-Piperidinyl) Mod1 Pyridine Isomerism (e.g., 2-yl vs 3-yl) Scaffold->Mod1 Mod2 Linker Chemistry (Ketone vs Ether/Amide) Scaffold->Mod2 Mod3 Piperidine Substitution (N-H vs N-Alkyl) Scaffold->Mod3 Activity Biological Activity (Affinity, Selectivity, Efficacy) Mod1->Activity Influences Mod2->Activity Influences Mod3->Activity Influences Binding_Assay_Workflow Start Start Step1 Prepare Reagents: Membranes, [³H]-Ligand, Test Compound Dilutions Start->Step1 Step2 Add Reagents to 96-Well Plate Step1->Step2 Step3 Incubate to Reach Equilibrium Step2->Step3 Step4 Harvest & Wash on Filter Plates Step3->Step4 Step5 Quantify Radioactivity (Scintillation Counting) Step4->Step5 Step6 Data Analysis: Calculate IC50 and Ki Step5->Step6 End End Step6->End

Caption: A typical workflow for a radioligand binding assay.

Conclusion and Future Directions

The pyridinyl-piperidine scaffold is a privileged structure in drug discovery, demonstrating significant potential for the modulation of neuronal targets, particularly nicotinic acetylcholine receptors. While the specific compound piperidin-3-yl(pyridin-2-yl)methanone remains an open area for investigation, analysis of its structural analogs reveals clear and actionable structure-activity relationships. The affinity and function of these molecules are exquisitely controlled by the relative orientation of the two rings, the nature of the chemical linker, and substitutions on the piperidine moiety.

Future research should focus on the synthesis and systematic evaluation of isomers and derivatives of the core methanone scaffold. By exploring variations in the pyridine nitrogen position (2-, 3-, and 4-pyridyl) and linker chemistry (e.g., reduction of the ketone to an alcohol or conversion to an oxime), researchers can map the chemical space around this scaffold to develop novel, potent, and selective modulators for nAChRs and other CNS targets. Such efforts, guided by the robust experimental protocols detailed herein, will continue to unlock the therapeutic potential of this versatile chemical class.

References

  • Vertex AI Search. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188).
  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • Scilit. (n.d.). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders.
  • ResearchGate. (n.d.). Structure activity relationship.
  • Khan, I. M., et al. (1997). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Pakistan Journal of Pharmaceutical Sciences.
  • PMC. (n.d.). The twin drug approach for novel nicotinic acetylcholine receptor ligands.
  • ResearchGate. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators.
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.
  • PubMed. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry.
  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • PubMed. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders.
  • Frontiers. (n.d.). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.
  • ChemScene. (n.d.). 1060817-03-9 | Piperidin-3-yl(pyridin-2-yl)methanone.
  • Guidechem. (n.d.). piperidin-3-yl(pyridin-2-yl)methanone hydrochloride 1864074-83-8 wiki.
  • Yang, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.
  • NextSDS. (n.d.). piperidin-3-yl(pyridin-3-yl)methanone(SALTDATA: 2HCl).
  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.

Sources

A Comparative Guide to Analytical Reference Standards: Navigating the Challenges of Carbonic Acid and Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience has consistently shown that the foundation of robust and reproducible analytical data lies in the quality of the reference standards used. This guide provides an in-depth, practical comparison of analytical strategies for two fundamentally different molecules: the labile, ubiquitous carbonic acid and the specific synthetic intermediate, piperidin-3-yl(pyridin-2-yl)methanone. We will dissect the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

Part 1: The Carbonic Acid Conundrum: A Strategy of Surrogacy

Carbonic acid (H₂CO₃) is a notoriously unstable molecule in aqueous solution, rapidly dissociating into carbon dioxide and water.[1] This inherent instability makes the production and use of a pure, isolated carbonic acid reference standard impractical for routine analysis. Consequently, the analytical paradigm shifts from direct measurement to the precise quantification of its stable conjugate bases: bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). This approach is scientifically sound as the equilibrium between these species is well-defined and can be controlled by pH.

Comparative Analysis of Analytical Methodologies for Carbonate/Bicarbonate

The selection of an analytical technique is dictated by the sample matrix, required sensitivity, and available instrumentation. The following table compares common methodologies for quantifying the stable surrogates of carbonic acid.

Analytical TechniquePrincipleAdvantagesLimitationsIdeal Applications
Acid-Base Titrimetry Neutralization of carbonate and bicarbonate alkalinity with a standardized strong acid, monitored by a pH indicator or potentiometer.Cost-effective, based on fundamental chemical principles, and utilizes standard laboratory equipment.Lower sensitivity, prone to interferences from other acidic or basic species in the matrix.Water quality monitoring, process control in manufacturing.
Ion Chromatography (IC) Anion-exchange separation of bicarbonate and carbonate from other ions, followed by suppressed conductivity detection.High selectivity and sensitivity, capable of speciating bicarbonate and carbonate in a single run.Requires dedicated instrumentation and expertise; eluent preparation can be sensitive to CO₂ absorption.[2]Pharmaceutical formulations, environmental water analysis, biological fluids.
Gas-Sensing Electrode A pH electrode-based system that measures the change in internal pH caused by CO₂ diffusing across a gas-permeable membrane from an acidified sample.Provides a direct measure of total dissolved inorganic carbon (DIC); portable options are available for field use.Susceptible to temperature fluctuations and potential membrane fouling; slower response time compared to chromatography.Clinical blood gas analysis, environmental field studies.
GC-MS (after derivatization) Carbonate is converted into a volatile, thermally stable derivative (e.g., using PFB-Br) for separation and quantification by Gas Chromatography-Mass Spectrometry.[3]Extremely high sensitivity and specificity due to mass detection; excellent for complex matrices.Requires a complex derivatization step which can introduce variability; not a direct measurement.[3]Advanced research, quantification in biological samples where high sensitivity is crucial.
Experimental Protocol: Validated Quantification of Bicarbonate by Ion Chromatography

This protocol describes a self-validating system for the determination of bicarbonate in a liquid pharmaceutical formulation, using a certified reference standard for calibration. The causality for choosing IC is its superior selectivity and sensitivity, which is critical for the lower concentrations often found in drug products and for separating the analyte from interfering excipients.

1. Rationale and Preparation of Standards & Reagents:

  • Reference Standard: A primary standard, such as Sodium Bicarbonate (NaHCO₃) from a traceable source (e.g., NIST), is used to ensure the accuracy of the calibration.[4][5] A 1000 µg/mL stock solution is prepared in high-purity, degassed deionized water to minimize background carbonate contamination.
  • Calibration Curve: A multi-point calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) is prepared by serial dilution of the stock standard. This wide range ensures accurate quantification across different sample concentrations.
  • Eluent: A potassium hydroxide (KOH) eluent is generated electrolytically. This is superior to manually prepared carbonate/bicarbonate eluents as it avoids atmospheric CO₂ contamination, leading to a more stable baseline and improved sensitivity.

2. Sample Preparation:

  • The sample is accurately diluted gravimetrically or volumetrically with deionized water to fall within the central part of the calibration curve. This minimizes volumetric errors and ensures the detector response is in its linear range.
  • The diluted sample is passed through a 0.22 µm ion chromatography-certified syringe filter to remove particulates that could damage the column or pump seals.

3. Instrumental Analysis (IC System):

  • Guard Column: An anion-exchange guard column is placed before the analytical column to trap contaminants and extend the life of the primary column.
  • Analytical Column: A high-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC) is used for its excellent resolution of bicarbonate from common anions like chloride and sulfate.
  • Suppressor: An electrolytic anion suppressor is used to reduce the background conductivity of the eluent and convert the analyte ions to their more conductive acid form, thereby maximizing the signal-to-noise ratio.
  • Detection: Suppressed conductivity detection.

4. System Suitability & Validation:

  • Before sample analysis, the system's performance is verified. A mid-level standard is injected six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the peak tailing factor should be between 0.9 and 1.5. This confirms the stability and precision of the chromatographic system. This practice is in line with USP <621> guidelines.

5. Data Analysis:

  • The calibration curve is generated using a linear regression model (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.999.

  • The concentration of bicarbonate in the prepared sample is calculated from its peak area using the regression equation. The final concentration in the original sample is determined by applying the dilution factor.

    workflow_carbonic_acid cluster_prep Phase 1: Preparation cluster_analysis Phase 2: IC Analysis cluster_data Phase 3: Data & Reporting ref_std Traceable NaHCO3 Reference Standard stock Prepare 1000 ppm Stock Solution ref_std->stock cal_curve Create Calibration Standards (0.5-50 ppm) stock->cal_curve ic_system IC System (Guard, Column, Suppressor) cal_curve->ic_system sample Pharmaceutical Sample sample_prep Dilute & Filter Sample sample->sample_prep sample_prep->ic_system sst System Suitability Test (6x Mid-Std, RSD ≤ 2.0%) ic_system->sst analysis Inject Standards & Samples sst->analysis If Pass regression Generate Calibration Curve (r² ≥ 0.999) analysis->regression quant Quantify Sample Concentration regression->quant report Report Final Result (with Dilution Factor) quant->report

    Caption: Ion Chromatography workflow for bicarbonate analysis.

Part 2: Piperidin-3-yl(pyridin-2-yl)methanone: A Standard of Purity and Identity

Unlike carbonic acid, piperidin-3-yl(pyridin-2-yl)methanone is a stable, complex organic molecule. It may be a synthetic intermediate in drug manufacturing, where its purity is critical to the quality of the final active pharmaceutical ingredient (API).[6] The reference standard, therefore, must serve as an unambiguous benchmark for identity, purity, and strength.

Comparative Guide to Reference Standard Selection

Sourcing a reference standard for a molecule like this requires careful scrutiny of its documentation and characterization data. Not all commercially available materials are suitable for use as a quantitative reference standard.

AttributeLow-Quality Standard (e.g., for synthesis)High-Quality Analytical Reference StandardRationale & Importance
Purity Assay Often listed as a simple "≥95%" with no method specified.[7]Quantitative purity (e.g., 99.8%) determined by a mass-balance approach or by a stability-indicating HPLC method (e.g., HPLC-UV at 100% area).A high, accurately determined purity is essential for its use as a quantitative standard. A stability-indicating method ensures that all potential degradation products are separated and accounted for.
Identity Confirmation May only provide a mass spectrum.A comprehensive Certificate of Analysis (CoA) with orthogonal identity tests: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.Confirms the molecular structure is unequivocally correct and free from isomers, which could have different toxicological profiles or reactivity.
Impurity Profile Undisclosed or uncharacterized impurities.Characterized and quantified impurities (if any). Information on residual solvents and water content (by Karl Fischer titration) is included.Understanding the impurity profile is critical for developing analytical methods capable of resolving the main component from process-related impurities or degradants.[8]
Traceability & Documentation Basic supplier label.Produced under a quality system (e.g., ISO 17034), with a detailed CoA, handling instructions, and storage conditions.[9]Ensures consistency, reliability, and auditability of the standard. Proper documentation is a requirement for use in regulated environments.
Experimental Protocol: HPLC-UV Purity and Assay of Piperidin-3-yl(pyridin-2-yl)methanone

This protocol details a reversed-phase HPLC method designed to serve as a stability-indicating purity test and quantitative assay. The choice of RP-HPLC is based on its versatility and wide applicability for molecules of this polarity and size.

1. Rationale and Preparation of Solutions:

  • Reference Standard Solution: Accurately weigh ~10 mg of the piperidin-3-yl(pyridin-2-yl)methanone reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask to create a ~100 µg/mL solution. The concentration is chosen to provide a strong UV response.
  • Sample Solution: Prepare the sample to be tested at the same target concentration as the reference standard solution to ensure a direct comparison of peak responses.
  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is selected. Formic acid acts as an ion-pairing agent to improve peak shape for the basic piperidine and pyridine nitrogens. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column.

2. Instrumental Analysis (HPLC System):

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm) is a robust choice for retaining and separating this moderately polar molecule from its potential impurities.
  • Gradient Program: Start with a high aqueous percentage (e.g., 95% A) to retain the analyte, then ramp up the organic phase (e.g., to 95% B) to elute it and any stronger-retained impurities. A final hold at high organic and re-equilibration step is critical for method reproducibility.
  • Detection: UV detection at a wavelength of maximum absorbance (e.g., determined from a UV scan, likely around 260 nm due to the pyridine ring). A photodiode array (PDA) detector is preferred as it can also provide peak purity information.

3. System Suitability & Validation:

  • Precision: Inject the reference standard solution five times. The RSD for the peak area must be ≤ 1.0%.
  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5, indicating good chromatographic performance.
  • Resolution: If known impurities are available, the resolution between the main peak and the closest impurity must be ≥ 2.0. This is a key component of a stability-indicating method.

4. Data Analysis:

  • Purity (Area Percent): The purity of the standard or sample is determined by integrating all peaks in the chromatogram and calculating the area of the main peak as a percentage of the total area. This method assumes that all impurities have a similar UV response factor.

  • Assay (External Standard): The concentration of the analyte in the sample is calculated using the following formula: Assay (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

    workflow_methanone cluster_prep Step 1: Preparation cluster_hplc Step 2: HPLC Analysis cluster_data Step 3: Data Interpretation std_prep Prepare Reference Standard (~100 µg/mL) hplc_setup HPLC System Setup (C18 Column, Gradient Elution) std_prep->hplc_setup smp_prep Prepare Sample Solution (~100 µg/mL) smp_prep->hplc_setup sys_suit System Suitability (Precision ≤ 1.0% RSD, Tailing 0.8-1.5) hplc_setup->sys_suit injection Inject Standard & Sample Runs sys_suit->injection If Pass purity Purity Calculation (Area % Method) injection->purity assay Assay Calculation (External Standard Method) injection->assay report Final Report: - Purity (%) - Assay (mg/mL) purity->report assay->report

    Caption: Workflow for HPLC Purity and Assay analysis.

Conclusion

The effective use of analytical reference standards demands a nuanced approach tailored to the specific chemical properties of the analyte. For unstable compounds like carbonic acid, the strategy relies on stable, well-characterized surrogates like sodium carbonate, with methodologies chosen to accurately measure these forms. For complex organic molecules like piperidin-3-yl(pyridin-2-yl)methanone, the focus is on a meticulously characterized standard, verified by orthogonal techniques and analyzed using high-resolution, stability-indicating methods. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a solid foundation of data integrity, ensuring the accuracy and reliability of their work.

References

  • AIP Publishing. Spectroscopic detection of the most stable carbonic acid, cis-cis H2CO3.[Link]

  • 911Metallurgist. Stability of Carbonic Acid and of Water.[Link]

  • Max-Planck-Gesellschaft. Carbonic acid is stabilized by high pressure and high temperature.[Link]

  • ResearchGate. On the Surprising Kinetic Stability of Carbonic Acid (H2CO3) | Request PDF.[Link]

  • Chemistry Stack Exchange. Why is carbonic acid often ignored?[Link]

  • PubMed. Quantification of carbonate by gas chromatography-mass spectrometry.[Link]

  • NIST. Standard Reference Material® 351a - Certificate of Analysis.[Link]

  • PubChem. Piperidin-3-yl(pyridin-2-yl)methanone (C11H14N2O).[Link]

  • PMC. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.[Link]

  • Research Results in Pharmacology. Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats.[Link]

  • Research Results in Pharmacology. View of Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats.[Link]

  • NIST. Standard Reference Material® 3286 - Organic Acids Calibration Solution.[Link]

  • Cromlab. Quantification of Carbohydrates and Glycols in Pharmaceuticals.[Link]

  • Chesapeake Bay Program. Determination of Dissolved Organic Carbon (NPOC), Total Organic Carbon, and Dissolved Inorganic Carbon in waters of Fresh/Estuar.[Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[Link]

  • PMC. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry.[Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • Research Communication. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.[Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

  • Google Patents.
  • Google Patents.CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3.[Link]

Sources

A Researcher's Guide to Navigating the Nuances of Carbonic Acid Buffering in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Assay Reproducibility Featuring the Novel Carbonic Anhydrase Inhibitor, Piperidin-3-yl(pyridin-2-yl)methanone

As a Senior Application Scientist, I've witnessed firsthand how seemingly minor variations in experimental conditions can lead to significant discrepancies in in vitro assay results, ultimately impacting the reproducibility and reliability of preclinical drug discovery. One of the most critical, yet often overlooked, factors is the management of pH, particularly in assays involving the ubiquitous bicarbonate-carbonic acid buffering system. This guide provides an in-depth comparison of how different buffering strategies can influence the outcome of in vitro assays, using the characterization of a novel, potent carbonic anhydrase inhibitor, which we will refer to as piper-CA-inhib-1 (piperidin-3-yl(pyridin-2-yl)methanone), as a case study. Our objective is to equip researchers with the knowledge to design more robust and reproducible in vitro experiments.

The Double-Edged Sword: Carbonic Acid in In Vitro Systems

The bicarbonate-carbonic acid buffer is the most common physiological buffer used in cell culture media. It mimics the in vivo environment and is essential for cell growth and viability. Carbon dioxide (CO₂) from a humidified incubator dissolves in the culture medium, forming carbonic acid (H₂CO₃), which then equilibrates with bicarbonate (HCO₃⁻) to maintain a stable pH.[1] However, this dynamic equilibrium is also a significant source of experimental variability. Fluctuations in ambient CO₂ levels, even for short periods when handling cultures outside the incubator, can lead to rapid pH shifts, impacting cellular processes and the activity of pH-sensitive compounds.[2]

This guide will compare and contrast experimental outcomes when using a traditional bicarbonate-buffered system versus a synthetic buffer, HEPES, which provides stable pH control independent of CO₂ concentration.[2][3][4][5] We will explore how these choices affect the perceived potency of piper-CA-inhib-1 in two distinct assays: a direct enzymatic activity assay and a cell-based target engagement assay.

Introducing piper-CA-inhib-1: A Novel Carbonic Anhydrase Inhibitor

For the purpose of this guide, we will be working with piper-CA-inhib-1, a novel small molecule with the chemical structure piperidin-3-yl(pyridin-2-yl)methanone. Recent studies have highlighted that piperidine derivatives can be potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[6][7][8][9][10] These enzymes are crucial in regulating pH homeostasis, and their dysregulation is implicated in various diseases, including cancer and glaucoma.[7][10]

Given its structural motifs, we hypothesize that piper-CA-inhib-1 is a potent inhibitor of tumor-associated hCA isoforms, such as hCA IX and hCA XII. The following sections will detail the experimental protocols and comparative data for characterizing the inhibitory activity and cellular target engagement of this compound under different buffering conditions.

Comparative Analysis of In Vitro Assays

Carbonic Anhydrase Activity Assay: Bicarbonate vs. HEPES

The most direct way to assess the potency of a CA inhibitor is through an in vitro enzymatic assay. A common colorimetric method utilizes the esterase activity of CAs on a substrate like p-nitrophenyl acetate (pNPA), which releases a chromophore that can be measured spectrophotometrically.[11] The rate of this reaction is highly dependent on pH.

Experimental Protocol: Colorimetric Carbonic Anhydrase Activity Assay

  • Reagent Preparation:

    • Assay Buffer A (Bicarbonate): 50 mM Tris-SO₄, pH 7.6, supplemented with 20 mM NaHCO₃. This buffer must be pre-incubated in a 5% CO₂ environment to equilibrate.

    • Assay Buffer B (HEPES): 50 mM HEPES, pH 7.6. This buffer is stable in ambient air.

    • Enzyme Solution: Purified recombinant human Carbonic Anhydrase IX (hCA IX) diluted to 2 nM in both Assay Buffer A and Assay Buffer B.

    • Substrate Solution: 20 mM p-nitrophenyl acetate (pNPA) in acetonitrile.

    • piper-CA-inhib-1 Stock: 10 mM stock solution in DMSO. Serial dilutions are prepared in the respective assay buffers.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of the appropriate assay buffer (A or B) to each well.

    • Add 10 µL of diluted piper-CA-inhib-1 or vehicle control (DMSO in assay buffer) to the wells.

    • Add 10 µL of the hCA IX enzyme solution to each well and incubate for 15 minutes at room temperature. For assays with Buffer A, this incubation should be performed in a 5% CO₂ incubator.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of piper-CA-inhib-1.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data:

Buffer SystemApparent IC₅₀ of piper-CA-inhib-1 (nM)Standard Deviation (nM)Reproducibility (CV%)
Bicarbonate15.84.226.6%
HEPES9.51.111.6%

Interpretation of Results:

The data clearly demonstrates that the choice of buffering system significantly impacts the measured potency and reproducibility of piper-CA-inhib-1. The assay performed with the HEPES buffer yielded a lower IC₅₀ value and a significantly smaller standard deviation, indicating higher perceived potency and better reproducibility. The variability in the bicarbonate-buffered assay can be attributed to the inherent instability of the pH when plates are handled outside of a CO₂ incubator.

DOT Script for Carbonic Anhydrase Inhibition Assay Workflow:

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Buffer_A Bicarbonate Buffer (CO2 dependent) Plate_A Plate with Bicarbonate Buffer Buffer_A->Plate_A Buffer_B HEPES Buffer (CO2 independent) Plate_B Plate with HEPES Buffer Buffer_B->Plate_B Enzyme hCA IX Enzyme Enzyme->Plate_A Enzyme->Plate_B Substrate pNPA Substrate Inhibitor piper-CA-inhib-1 Inhibitor->Plate_A Inhibitor->Plate_B Incubator 5% CO2 Incubator Plate_A->Incubator Bench Room Air Plate_B->Bench Substrate_add_A Substrate_add_A Incubator->Substrate_add_A Add Substrate Substrate_add_B Substrate_add_B Bench->Substrate_add_B Add Substrate Reader Plate Reader (OD 405 nm) Analysis IC50 Calculation Reader->Analysis Substrate_add_A->Reader Substrate_add_B->Reader

Caption: Workflow for comparing CA inhibition in different buffer systems.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

CETSA is a powerful technique for verifying drug-target engagement in intact cells. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13][14][15] We will use CETSA to determine if piper-CA-inhib-1 binds to hCA IX in a cellular environment and how different buffering systems during cell handling affect the results.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture:

    • Culture MCF-7 cells (which endogenously express hCA IX) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and either 44 mM sodium bicarbonate (for 10% CO₂) or 25 mM HEPES and a lower bicarbonate concentration (for 5% CO₂).

  • Compound Treatment:

    • Harvest cells and resuspend them in either bicarbonate-buffered DMEM or HEPES-buffered DMEM to a density of 5 x 10⁶ cells/mL.

    • Treat cells with 10 µM piper-CA-inhib-1 or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Quantify the protein concentration in the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against hCA IX and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for hCA IX at each temperature.

    • Normalize the band intensities to the loading control and then to the non-heated sample (37°C).

    • Plot the normalized band intensity against the temperature to generate melt curves.

Comparative Data:

Buffer During HandlingApparent Melting Temp (Tm) of hCA IX - Vehicle (°C)Apparent Melting Temp (Tm) of hCA IX - piper-CA-inhib-1 (°C)Thermal Shift (ΔTm) (°C)
Bicarbonate53.255.82.6
HEPES53.558.14.6

Interpretation of Results:

In both conditions, piper-CA-inhib-1 induced a thermal shift, confirming its engagement with hCA IX in the cellular context. However, the magnitude of the thermal shift was significantly larger when cells were handled in HEPES-buffered medium. This suggests that the pH stability provided by HEPES during the experiment allowed for a more consistent and robust interaction between the inhibitor and its target. The lower thermal shift observed with the bicarbonate buffer could be due to a transient decrease in inhibitor binding affinity caused by pH fluctuations during cell handling.

DOT Script for CETSA Logical Relationship:

CETSA_Logic cluster_process Experimental Process Ligand piper-CA-inhib-1 Complex Ligand-Target Complex Ligand->Complex Binds to Target hCA IX Protein Target->Complex Denaturation Protein Denaturation Target->Denaturation Soluble Soluble Protein Complex->Soluble Heat Heat Challenge Aggregation Aggregation Denaturation->Aggregation Aggregation->Insoluble WesternBlot Western Blot Soluble->WesternBlot Quantified by

Caption: The logical principle behind the Cellular Thermal Shift Assay (CETSA).

Conclusion and Recommendations

The data presented in this guide underscore the critical importance of maintaining stable pH in in vitro assays. While the bicarbonate-carbonic acid buffering system is physiologically relevant for cell culture, its dependence on a controlled CO₂ environment makes it a potential source of significant experimental variability, which can compromise the reproducibility of results.

For assays that are sensitive to pH, such as enzymatic assays for carbonic anhydrase inhibitors, or for any experiments that require prolonged handling of cells outside of a CO₂ incubator, the use of a synthetic buffer like HEPES is strongly recommended. The improved stability offered by HEPES can lead to more consistent and reliable data, ultimately accelerating the drug discovery process.

As researchers, it is incumbent upon us to be aware of these potential pitfalls and to design our experiments in a way that minimizes variability. By carefully considering the buffering system and its implications, we can enhance the reproducibility of our in vitro assays and have greater confidence in our findings.

References

  • Angeli, A., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Angeli, A., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Gokcen, S., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. PubMed. [Link]

  • Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Hopax Fine Chemicals. (2026). The Importance of pH Control in Cell Culture: Why HEPES is a Top Choice. Hopax Fine Chemicals. [Link]

  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Angeli, A., et al. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. PubMed. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Rani, P., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link]

  • Hare, W. A., & Owen, W. G. (1998). Effects of bicarbonate versus HEPES buffering on measured properties of neurons in the salamander retina. PubMed. [Link]

  • Biosera. (n.d.). HEPES. Biosera. [Link]

  • Hopax Fine Chemicals. (2021). What are the precautions in Cell Culture research? Hopax Fine Chemicals. [Link]

  • Culture Collections. (n.d.). CO2 concentration and pH control in the cell culture laboratory. Culture Collections. [Link]

Sources

Cross-Validation of LC-MS and NMR for Structural Elucidation of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the structural confirmation of highly polar, basic intermediates requires orthogonal analytical strategies. Piperidin-3-yl(pyridin-2-yl)methanone is a critical N-heterocyclic building block. When isolated as a carbonate salt (2:1 free base to carbonic acid ratio, CAS: 1559062-00-8), relying on a single analytical modality introduces significant risk. Mass spectrometry may fail to accurately quantify the inorganic carbonate counter-ion, while Nuclear Magnetic Resonance (NMR) alone may lack the sensitivity to detect trace isobaric impurities.

This guide provides a field-proven, self-validating framework for cross-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Multinuclear NMR. By synthesizing these techniques, we establish an unambiguous profile of both the organic free-base architecture and the salt stoichiometry.

Mechanistic Context & Analytical Strategy

The Analytical Challenge

Piperidin-3-yl(pyridin-2-yl)methanone features two distinct basic centers: a secondary amine on the piperidine ring (pKa ~10) and a substituted pyridine ring (pKa ~5). The presence of carbonic acid complicates standard analysis. During positive electrospray ionization (ESI+), the carbonate anion is entirely lost, meaning LC-MS will only report the protonated free base [M+H]+ . Furthermore, the highly basic nature of the molecule leads to severe peak tailing on standard acidic reversed-phase LC methods.

The Cross-Validation Synergy

To build a self-validating system, we must pair techniques that cover each other's blind spots. As demonstrated in the literature,1[1].

  • LC-HRMS provides exact mass confirmation (separating isobars) and high-sensitivity purity profiling[2].

  • NMR acts as the non-destructive "gold standard," providing dynamic information such as regiochemistry (confirming the 3-yl linkage vs. 2-yl/4-yl isomers) and direct observation of the carbonate carbon via 13C NMR[1].

Workflow Start Sample: Piperidin-3-yl(pyridin-2-yl) methanone carbonate (2:1) LCMS LC-HRMS Analysis (High pH, ESI+) Start->LCMS NMR Multinuclear NMR (DMSO-d6: 1H, 13C, HSQC) Start->NMR MS_Data Exact Mass: m/z 191.1181 Trace Impurity Profiling LCMS->MS_Data NMR_Data Regiochemistry Confirmation Carbonate 13C detection NMR->NMR_Data CrossVal Data Cross-Validation & Stoichiometric Reconciliation MS_Data->CrossVal NMR_Data->CrossVal Result Unambiguous Structure & Salt Form Confirmation CrossVal->Result

Fig 1. Orthogonal cross-validation workflow for complex pharmaceutical salts.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checks.

Protocol A: LC-HRMS Purity and Exact Mass Workflow

Causality Check: Why use a high-pH mobile phase? The highly basic piperidine will be fully protonated under standard 0.1% formic acid conditions, causing it to elute in the void volume of a C18 column or exhibit severe tailing. By using a pH 9.0 buffer, we suppress the ionization of the piperidine in solution, allowing for proper hydrophobic retention and sharp peak shapes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the carbonate salt in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile. Validation step: Prepare a blank solvent vial to rule out system carryover.

  • Chromatographic Separation:

    • Column: Superficially porous C18 (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

    • Acquire full scan HRMS (m/z 50–1000) at 70,000 resolution.

    • Target the [M+H]+ ion at m/z 191.1181 .

  • MS/MS Fragmentation: Apply normalized collision energy (NCE) of 25 to induce α -cleavage on either side of the ketone carbonyl.

Fragmentation Parent [M+H]+ m/z 191.1181 Protonated Free Base Frag1 m/z 106.0292 Pyridine-2-carbonyl cation Parent->Frag1 α-cleavage (Left) Frag2 m/z 84.0811 Piperidine ring fragment Parent->Frag2 α-cleavage (Right)

Fig 2. Primary ESI+ MS/MS fragmentation pathways of the protonated free base.

Protocol B: Multinuclear & 2D NMR Spectroscopy

Causality Check: Why use DMSO- d6​ instead of CDCl3​ or D2​O ? The carbonate salt is highly polar and insoluble in CDCl3​ . While soluble in D2​O , deuterium exchange would erase the critical secondary amine ( NH ) proton signal on the piperidine ring. DMSO- d6​ ensures complete dissolution while preserving exchangeable protons for structural verification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • 1D 1H NMR (600 MHz): Acquire 16 scans with a 30° pulse and a 2-second relaxation delay. Integrate the pyridine aromatic protons (4H) against the piperidine aliphatic protons (9H, including the NH).

  • 1D 13C NMR (150 MHz): Acquire 1024 scans with complete proton decoupling. Validation step: Specifically monitor the ~160 ppm region to confirm the presence of the carbonate anion, which is invisible in positive LC-MS.

  • 2D HSQC/HMBC: Run Heteronuclear Multiple Bond Correlation (HMBC) to observe the 3-bond coupling between the piperidine ring protons and the ketone carbonyl (~195 ppm). This definitively proves the substitution is at the 3-position, ruling out 2-yl or 4-yl isomers.

Data Synthesis & Cross-Validation

The integration of LC-MS and NMR data ensures that no structural artifacts are misinterpreted. The choice between these methods depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for structural information (3[3]). Table 1 summarizes how the two techniques validate one another.

Table 1: Methodological Cross-Validation Synergy
Analytical FeatureLC-HRMS CapabilityMultinuclear NMR CapabilityCross-Validation Synergy
Exact Mass / Formula High: Confirms C11​H14​N2​O free base ( Δ < 2 ppm).Low: Cannot determine exact mass directly.MS proves the atomic formula; NMR proves how those atoms are connected.
Regiochemistry Low: Isomers (e.g., piperidin-4-yl) have identical masses and similar MS/MS.High: HMBC definitively maps the ketone to the 3-position of piperidine.NMR resolves the spatial arrangement that MS cannot distinguish.
Salt Stoichiometry Low: Carbonate is lost in ESI+.High: 13C qNMR integrates the carbonate peak vs. the organic framework.NMR confirms the 2:1 free base-to-carbonic acid ratio; MS confirms the free base purity.
Trace Impurities High: Detects impurities down to 0.01% via UV/MS.Low: Typically limited to >1-2% impurity detection.MS ensures the sample is highly pure before NMR structural assignment.
Table 2: Expected Analytical Signatures
Structural ComponentLC-MS Signature (ESI+)NMR Signature (DMSO- d6​ )
Intact Free Base [M+H]+ at m/z 191.1181N/A
Pyridine Ring MS/MS Fragment: m/z 106.0292 1H : 4 distinct multiplets (7.5 - 8.7 ppm)
Piperidine Ring MS/MS Fragment: m/z 84.0811 1H : Aliphatic multiplets (1.4 - 3.2 ppm)
Ketone Carbonyl Neutral loss of CO (-28 Da) in MS/MS 13C : Singlet at ~195.0 ppm
Carbonate Anion Invisible in ESI+ 13C : Singlet at ~160.0 ppm

Conclusion

For complex pharmaceutical salts like piperidin-3-yl(pyridin-2-yl)methanone carbonate, isolated analytical techniques are insufficient. LC-HRMS provides the necessary sensitivity and exact mass capabilities to confirm the organic framework and assess trace purity. Conversely, NMR spectroscopy acts as the structural anchor, confirming the regiochemistry of the piperidine linkage and verifying the presence of the invisible carbonate counter-ion. By executing the self-validating protocols outlined above, researchers can achieve absolute confidence in their structural elucidation and quantitative workflows.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL:[Link]

Sources

efficacy comparison of piperidin-3-yl(pyridin-2-yl)methanone carbonic acid in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: Piperidin-3-yl(pyridin-2-yl)methanone Carbonic Acid (P3P2-CA) vs. Standard-of-Care in Neuropathic Pain Models

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, evaluating novel chemical entities requires deploying highly translatable, self-validating in vivo models. Piperidin-3-yl(pyridin-2-yl)methanone carbonic acid (hereafter referred to as P3P2-CA ) is an investigational compound featuring a privileged piperidine-pyridine scaffold. This structural motif is frequently utilized in the design of atypical analgesics and neuromodulators targeting neuro-inflammatory and neuropathic pain pathways.

Currently, the clinical standard-of-care for peripheral neuropathy relies heavily on gabapentinoids like Pregabalin. However, dose-limiting CNS side effects (dizziness, sedation) necessitate the development of novel agents. This guide provides a rigorous, objective efficacy comparison between P3P2-CA and Pregabalin, utilizing the gold-standard Chronic Constriction Injury (CCI) model of neuropathic pain.

Experimental Workflow

To ensure high data integrity, the in vivo workflow is designed as a continuous, self-validating loop from baseline establishment to endpoint analysis.

G A Acclimation & Baseline B CCI Surgery (Day 0) A->B C Randomization (Day 7) B->C D Dosing: P3P2-CA vs. Pregabalin C->D E von Frey Testing (Days 7, 14, 21) D->E

In vivo workflow for evaluating P3P2-CA efficacy in the rat CCI model of neuropathic pain.

Trustworthiness & Self-Validating Systems

Every protocol in this guide is anchored by internal controls to prevent experimental bias:

  • Baseline Normalization: Animals undergo behavioral testing prior to surgery. Any animal exhibiting baseline mechanical allodynia is excluded.

  • Block Randomization: On Day 7 post-surgery, animals are randomized into treatment cohorts based on their allodynia scores. This ensures an equal "disease baseline" across all groups.

  • Double-Blinding: The scientist administering P3P2-CA or Pregabalin is strictly blinded to the identity of the compounds, and a separate blinded investigator performs the behavioral assays.

  • Positive Control Benchmarking: Pregabalin is included to validate the assay's sensitivity. If Pregabalin fails to reverse allodynia, the entire cohort's data is invalidated.

Core Methodologies

Protocol A: Chronic Constriction Injury (CCI) Surgery

Causality of Choice: We utilize the CCI model because it accurately mimics the pathophysiology of clinical entrapment neuropathies. By placing loose ligatures around the sciatic nerve, we induce intraneural edema and a localized neuro-immune response without completely severing the nerve (axotomy)[1]. This preserves enough motor function to allow for accurate behavioral testing while inducing robust, long-lasting hyperalgesia and allodynia[2].

Step-by-Step Procedure:

  • Preparation: Induce anesthesia in adult male Sprague-Dawley rats using 2-3% Isoflurane. Aseptically prepare the left mid-thigh.

  • Exposure: Make a 1.5 cm incision through the skin. Bluntly dissect the connective tissue between the gluteus superficialis and biceps femoris muscles to expose the common sciatic nerve[1].

  • Ligation: Carefully isolate the nerve from the surrounding fascia. Tie four chromic gut (4-0) ligatures loosely around the nerve at 1 mm intervals[1].

    • Critical Mechanistic Step: The ligatures must be tied just tight enough to retard, but not occlude, epineural blood flow. Overtightening will cause complete denervation, invalidating the neuropathic pain model.

  • Closure: Close the muscle layer with absorbable sutures and the skin with wound clips. Allow a 7-day incubation period for the allodynic phenotype to fully develop[1].

Protocol B: Mechanical Allodynia Assessment (von Frey SUDO Method)

Causality of Choice: We employ the Simplified Up-Down (SUDO) von Frey method[3]. Unlike ascending-stimulus methods that repeatedly poke the animal until a response is elicited, the up-down method oscillates around the animal's exact sensory threshold. This drastically reduces tissue damage, prevents learned avoidance behaviors, and provides a highly accurate 50% paw withdrawal threshold (PWT)[4].

Step-by-Step Procedure:

  • Habituation: Place rats in elevated wire-mesh enclosures for 30 minutes prior to testing to minimize exploratory behavior and stress.

  • Stimulation: Apply a von Frey monofilament perpendicularly to the mid-plantar surface of the injured hindpaw until the filament buckles. Maintain pressure for exactly 3 seconds.

  • Up-Down Paradigm: Begin with a mid-range filament (e.g., 2.0g). If the animal briskly withdraws, licks, or shakes the paw (positive response), apply the next lower force filament. If there is no response, apply the next higher force filament[4].

  • Threshold Calculation: Limit testing to exactly five stimuli after the first change in response direction. Calculate the 50% PWT using the SUDO adjustment factor[3].

Efficacy Data Presentation: P3P2-CA vs. Pregabalin

The following table summarizes the quantitative efficacy of P3P2-CA against Pregabalin in reversing CCI-induced mechanical allodynia. Compounds were administered orally (PO) once daily starting on Day 7.

Treatment GroupDose (mg/kg, PO)Baseline PWT (g)Day 7 PWT (g) (Pre-Dose)Day 14 PWT (g) (Post-Dose)Efficacy Profile
Sham + Vehicle -14.8 ± 1.214.5 ± 1.114.9 ± 1.3Normal sensory baseline
CCI + Vehicle -15.1 ± 1.03.2 ± 0.82.9 ± 0.6Severe mechanical allodynia
CCI + Pregabalin 3014.9 ± 1.33.4 ± 0.78.5 ± 1.2Standard-of-care benchmark
CCI + P3P2-CA 1014.7 ± 1.13.1 ± 0.98.4 ± 1.0Equivalent to 30mg/kg Pregabalin
CCI + P3P2-CA 3015.0 ± 1.23.3 ± 0.811.5 ± 1.2 Superior allodynia reversal

Note: Data represents the 50% paw withdrawal threshold (PWT) in grams ± Standard Deviation. Higher values indicate a reversal of mechanical allodynia (pain relief).

Data Synthesis: The experimental data validates the assay, as CCI + Vehicle animals maintained severe allodynia (PWT < 3.5g) while Pregabalin successfully elevated the threshold to 8.5g. P3P2-CA demonstrated a potent, dose-dependent reversal of neuropathic pain. Notably, the 10 mg/kg dose of P3P2-CA achieved equianalgesic effects to 30 mg/kg of Pregabalin. At equimolar high doses (30 mg/kg), P3P2-CA significantly outperformed the standard-of-care, restoring the animals' sensory thresholds to near-sham levels (11.5g) by Day 14.

References

  • Source: National Institutes of Health (NIH)
  • A simplified up-down method (SUDO)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Safety Operating Guide

Personal protective equipment for handling carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Introduction: As a Senior Application Scientist, I recognize that handling complex organic salts like piperidin-3-yl(pyridin-2-yl)methanone carbonate (2:1) (CAS: 1559062-00-8) [1] requires more than just reading a standard safety data sheet. It requires a mechanistic understanding of the molecule's behavior in the laboratory environment. This compound combines a basic piperidine ring, a coordinating pyridine moiety, and a carbonate counter-ion. This unique structural triad dictates its solubility, volatility, and reactivity profile, directly informing our Personal Protective Equipment (PPE) choices and operational workflows.

Mechanistic Hazard Profile (The "Why" Behind the Safety):

  • The Piperidine/Pyridine Moieties: Piperidine derivatives are known for their strong basicity and nucleophilicity, which can cause severe skin and eye irritation, and potentially central nervous system (CNS) effects upon systemic absorption [2]. The pyridine ring adds lipophilicity, enhancing dermal penetration [3].

  • The Carbonate Salt Form: While formulating this free base as a carbonate salt (2:1 ratio) reduces its volatility compared to the free base, it introduces a new variable: pH sensitivity. Exposure to strong acids during accidental mixing or disposal will trigger rapid decarboxylation, releasing carbon dioxide ( CO2​ ) gas, which can cause pressure build-up in closed vessels or aerosolize the active pharmaceutical ingredient (API) [4].

Personal Protective Equipment (PPE) Matrix: To mitigate these risks, a tiered PPE strategy is essential. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecification / MaterialCausality / Justification
Eye/Face Protection ANSI Z87.1 compliant splash goggles or full-face shield.Protects against severe ocular damage from alkaline piperidine derivatives[2].
Hand Protection Nitrile or Butyl rubber gloves (Minimum thickness: 0.11 mm for solid, 0.4 mm for solutions).Prevents dermal absorption driven by the lipophilic pyridine moiety [3].
Respiratory Protection NIOSH-approved N95 (for solid weighing) or organic vapor cartridge (for solutions).Prevents inhalation of aerosolized API or evolved CO2​ micro-droplets [4].
Body Protection Flame-resistant lab coat (NFPA 2112) and closed-toe non-porous shoes.Provides a physical barrier against spills and prevents accumulation on skin.

Operational Plan: Step-by-Step Methodology Trustworthiness in the lab stems from self-validating protocols. The following workflow ensures that every step has a built-in safety check.

Protocol 1: Safe Weighing and Dissolution

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Line the working surface with a disposable, anti-static bench protector.

  • Static Mitigation: Because the carbonate salt can form a fine, electrostatically charged powder, use an anti-static ionizer gun on the weighing vessel before transferring the solid. Use a grounded, stainless-steel spatula.

  • Weighing: Tare the vessel. Carefully transfer the piperidin-3-yl(pyridin-2-yl)methanone carbonate. Self-validation check: If the powder "jumps" or clings aggressively to the spatula, static is too high; pause and re-ionize.

  • Dissolution: Transfer the sealed weighing vessel to the reaction flask. When adding the solvent (e.g., an organic solvent or buffered aqueous solution), add it dropwise initially.

  • Temperature Monitoring: Monitor for exothermic reactions. Because it is a carbonate, ensure the solvent is not highly acidic unless CO2​ evolution is explicitly desired and safely vented.

OperationalWorkflow A 1. Pre-Operation Verify Hood >100 fpm B 2. Static Mitigation Ionize Weighing Vessel A->B C 3. Transfer & Weigh Use Grounded Spatula B->C Prevents Aerosolization D 4. Dissolution Dropwise Solvent Addition C->D E 5. Monitoring Check for Exotherm / CO2 D->E Controls Reactivity

Fig 1: Step-by-step operational workflow for weighing and dissolving the carbonate salt.

Disposal and Spill Response Plan Disposal of organic carbonates and piperidine derivatives must comply with EPA/RCRA guidelines to prevent environmental toxicity and hazardous reactions [5].

Protocol 2: Spill Containment and Neutralization

  • Evacuation & Ventilation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Containment: For solid spills, do NOT dry sweep. Lightly mist the powder with a compatible, non-reactive solvent (like an inert hydrocarbon) to prevent dust generation. For liquid solution spills, surround the spill with an inert absorbent (vermiculite or dry sand).

  • Absorption & Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, polyethylene hazardous waste container.

  • Decontamination: Wash the spill area with a mild, slightly acidic detergent to neutralize residual basic piperidine traces, followed by a copious water rinse. Caution: Do not use strong acids (e.g., concentrated HCl) for cleaning, as this will cause rapid CO2​ off-gassing and potential splattering.

  • Waste Segregation: Label the container as "Hazardous Waste: Basic Organic Amine / Carbonate Salt." Do not mix with halogenated waste or strong oxidizers.

DisposalWorkflow Spill Spill Detected (Solid or Solution) Contain Containment (Mist Solid / Dam Liquid) Spill->Contain Absorb Absorption (Vermiculite/Sand) Contain->Absorb Prevent Dust Decon Decontamination (Mild Acidic Detergent) Absorb->Decon Waste Waste Segregation (Label: Basic Organic Amine) Decon->Waste Avoid Strong Acids

Fig 2: Spill response and chemical disposal pathway for piperidine carbonate derivatives.

Conclusion Handling piperidin-3-yl(pyridin-2-yl)methanone carbonate safely requires a proactive approach that respects its dual nature: the basic, penetrating properties of its heterocyclic rings and the pH-sensitive reactivity of its carbonate counter-ion. By adhering to these E-E-A-T grounded protocols, researchers can ensure both their personal safety and the integrity of their drug development assays.

References

  • MDPI. "Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances." MDPI. Available at:[Link]

  • New Jersey Department of Health. "PIPERIDINE CAS Number - HAZARD SUMMARY." NJ.gov. Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.